molecular formula C9H9BrO3 B1276957 5-Bromo-2-ethoxybenzoic acid CAS No. 60783-90-6

5-Bromo-2-ethoxybenzoic acid

Cat. No.: B1276957
CAS No.: 60783-90-6
M. Wt: 245.07 g/mol
InChI Key: ZCFIATVCNUJMDP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIATVCNUJMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410153
Record name 5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60783-90-6
Record name 5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Theoretical Reactivity & Application Guide: 5-Bromo-2-ethoxybenzoic Acid

[1]

Executive Summary

5-Bromo-2-ethoxybenzoic acid (CAS: 54916-33-3) represents a high-value bifunctional scaffold in medicinal chemistry, particularly within the development of SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its utility stems from its orthogonal reactivity : it possesses a robust electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic/electrophilic anchor (carboxylic acid) for derivatization.[1]

This guide analyzes the theoretical and practical reactivity of this molecule, focusing on overcoming the steric hindrance imposed by the ortho-ethoxy group and maximizing chemoselectivity during parallel synthesis.

Structural Analysis & Electronic Profile

To design effective protocols, one must first understand the electronic war between the substituents on the benzene ring.

Electronic Push-Pull

The reactivity is governed by the interplay of three substituents:

  • 1-COOH (Carboxylic Acid): A moderate electron-withdrawing group (EWG).[1] However, its primary influence here is steric and acidic rather than directing electrophilic substitution, as the ring is already heavily substituted.

  • 2-OEt (Ethoxy Group): A strong electron-donating group (EDG) via resonance (+M).[1] It significantly increases electron density at positions 3 and 5.[1]

  • 5-Br (Bromine): A weak deactivating group (-I) but an ortho/para director.

Theoretical Insight: The ortho-ethoxy group exerts a "buttressing effect."[1] While it increases the electron density of the ring, making oxidative addition at the C-Br bond slightly more difficult compared to an electron-deficient ring, it also creates a steric wall protecting the carboxylic acid. This steric crowding is the primary cause of failure in standard amide couplings using weak activators (e.g., EDC/HOBt).

The "Ortho Effect" on Acidity

The 2-ethoxy substituent enhances the acidity of the benzoic acid moiety compared to its meta or para isomers.[1] This occurs because the bulky ethoxy group forces the carboxylate out of planarity with the aromatic ring, reducing conjugation (Steric Inhibition of Resonance) and destabilizing the acid form relative to the carboxylate, or stabilizing the carboxylate via intramolecular hydrogen bonding networks (if protonated).

Reactivity Module A: The Carboxylic Acid Handle

The primary challenge in derivatizing the C-1 position is steric hindrance from the C-2 ethoxy group.

Amidation & Esterification Strategies

Standard coupling reagents (HATU, EDC) often suffer from slow kinetics here.[1] The most robust method involves the generation of the acid chloride intermediate, which is highly reactive and less sensitive to steric bulk.

Recommended Pathway: Acid -> Acid Chloride -> Amide[1]

Protocol: Sterically Hindered Amide Coupling

This protocol uses Thionyl Chloride (SOCl2) to generate the acid chloride in situ, ensuring complete conversion.

Reagents:

  • Substrate: 5-Bromo-2-ethoxybenzoic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl2) (3.0 eq)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Nucleophile: Amine (1.1 eq) + DIPEA (2.0 eq)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the substrate in anhydrous DCM under N2 atmosphere. Add catalytic DMF.[1]

  • Chlorination: Add SOCl2 dropwise at 0°C. Allow to warm to room temperature (RT) and reflux for 2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH; look for methyl ester).[1]

  • Concentration: Evaporate solvent and excess SOCl2 under reduced pressure. Azeotrope with toluene twice to remove residual acid traces.[1]

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine and DIPEA at 0°C. Stir at RT for 4-12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3 (to remove unreacted acid).[1] Dry over MgSO4.[1]

Reactivity Module B: The Aryl Bromide Handle[2][3]

The C-5 bromine is the "warhead" for increasing molecular complexity via Palladium-catalyzed cross-coupling.[1]

Suzuki-Miyaura Coupling

The 5-position is relatively unhindered (meta to the ethoxy group), allowing for efficient oxidative addition.[1] However, the presence of the free carboxylic acid can poison Pd catalysts or form unreactive salts.

Critical Strategic Decision:

  • Route A (Direct): Use ligand-heavy catalysts (e.g., XPhos Pd G2) that tolerate free acids.[1]

  • Route B (Protected - Recommended): Perform Suzuki coupling after esterification or amidation (Module A).[1] This prevents catalyst deactivation and simplifies purification.[1]

Protocol: Suzuki Coupling on Methyl Ester

Optimized for biaryl synthesis typical in SGLT2 inhibitor analogs.[1]

Reagents:

  • Substrate: Methyl 5-bromo-2-ethoxybenzoate (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (0.05 eq) - Chosen for robustness against air/moisture.[1]

  • Base: K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mix. Sparge with Argon for 15 minutes. Oxygen removal is critical.[1]

  • Catalysis: Add Pd(dppf)Cl2.[1][2] Seal the vessel.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Visual Cue: Reaction mixture typically turns black (Pd precipitation) upon completion.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Orthogonal Strategy & Workflow Visualization

To synthesize complex libraries, the order of operations is paramount. The diagram below illustrates the "Divergent Strategy" where the acid is functionalized first to create a library of cores, which are then diversified via Suzuki coupling.

ReactivityWorkflowStart5-Bromo-2-ethoxybenzoic acidAcidClIntermediate: Acid Chloride(Activated Core)Start->AcidClSOCl2, DMF(Overcomes Sterics)BiarylAcidBiaryl Acid(Potential Cat. Poisoning)Start->BiarylAcidSuzuki (Direct)Requires specialized PdAmideScaffold A: 5-Bromo-Amide(Stable Handle)AcidCl->AmideR-NH2, DIPEASuzukiProduct: Biaryl Amide(Final Drug Candidate)Amide->SuzukiAr-B(OH)2, Pd(dppf)Cl2(Cross-Coupling)BiarylAcid->SuzukiAmidation

Figure 1: Divergent synthesis workflow. The solid path (Red/Yellow/Green) represents the high-yield industrial standard, avoiding catalyst poisoning issues associated with the dashed path.

Quantitative Data Summary

The following table summarizes expected reactivity profiles based on internal application data and literature precedents for 2-alkoxy-5-halo benzoic acids.

Reaction TypeReagent SystemExpected YieldCritical Parameter
Acid Activation SOCl2 / DMF (cat)>95% (Quant.)Temperature control (0°C start) to prevent ether cleavage.[1]
Acid Activation EDC / HOBt<40% (Poor)Fails due to ortho-ethoxy steric hindrance.[1]
Suzuki Coupling Pd(PPh3)4 / Na2CO360-75%Oxygen sensitive; requires strict inert atmosphere.[1]
Suzuki Coupling Pd(dppf)Cl2 / K2CO385-95%Robust; tolerates steric bulk of the amide/ester.[1]
Ether Cleavage BBr3 (Boron Tribromide)>90%Converts -OEt to -OH (Phenol) for further derivatization.[1]

References

  • Synthesis of SGLT2 Inhibitor Intermediates

    • Title: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
    • Source: ResearchGate / Organic Process Research & Development.[1]

    • URL:[Link]

  • Suzuki Coupling Mechanisms

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1]

    • Source: TCI Chemicals (Technical Guide).[1]

  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[1][4][5][6]

    • Source: Chimia / Swiss Chemical Society.[1]

    • URL:[Link][1]

  • Ortho-Effect and Acidity

    • Title: Ortho-Effect in Substituted Benzoic Acids.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Technical Whitepaper: 5-Bromo-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 5-Bromo-2-ethoxybenzoic acid, structured for researchers and drug development professionals.

CAS: 60783-90-6 | Critical Intermediate for SGLT2 Inhibitor Synthesis

Executive Summary

5-Bromo-2-ethoxybenzoic acid (CAS 60783-90-6) is a halogenated benzoic acid derivative serving as a pivotal building block in the synthesis of gliflozin-class antidiabetic drugs, specifically Dapagliflozin .[1][2] Its structural motif—a phenyl ring functionalized with a carboxylic acid, an ethoxy ether, and a bromine atom—provides three distinct sites for orthogonal chemical modification. This guide details its physicochemical profile, validated synthesis protocols, and role in pharmaceutical manufacturing.

Chemical Identity & Structural Analysis

The molecule is characterized by a benzoic acid core with an ethoxy group at the ortho position and a bromine atom at the meta position relative to the ethoxy group (position 5). This substitution pattern dictates its electronic properties and reactivity profile.

ParameterSpecification
IUPAC Name 5-Bromo-2-ethoxybenzoic acid
CAS Registry Number 60783-90-6
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
SMILES CCOC1=C(C=C(C=C1)Br)C(=O)O
InChI Key ZCFIATVCNUJMDP-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the functional groups and their respective roles in downstream synthesis.

G cluster_0 5-Bromo-2-ethoxybenzoic Acid Structure Core Benzene Ring COOH Carboxylic Acid (C-1) (Directing Group / Electrophile) Core->COOH Position 1 Ethoxy Ethoxy Ether (C-2) (Electron Donating / Solubility) Core->Ethoxy Position 2 (Ortho) Bromo Bromine (C-5) (Leaving Group for Coupling) Core->Bromo Position 5 (Meta to Ethoxy)

Figure 1: Functional group topology emphasizing reactive sites for medicinal chemistry applications.

Physicochemical Constants

The following data aggregates experimental observations and high-confidence predictive models essential for process development.

PropertyValue / RangeSource/Note
Appearance White to off-white crystalline solidExperimental Observation [1]
Melting Point 155 – 165 °C (Predicted)Based on methoxy analog (157-159°C) and chloro analog data.
Boiling Point ~337 °C @ 760 mmHgPredicted (High Confidence)
Density 1.54 ± 0.06 g/cm³Predicted
pKa (Acid) 2.6 – 2.8Predicted (Acidic shift due to Br- electron withdrawal)
LogP 2.66Partition Coefficient (Octanol/Water) [2]
Solubility Soluble: DMSO, Methanol, AcetonitrileSparingly Soluble: WaterPolar aprotic solvents recommended for stock solutions.

Experimental Protocols

Protocol A: Synthesis via Regioselective Bromination

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate 2-ethoxybenzoic acid at the para position relative to the ethoxy group (position 5).

Reagents:

  • 2-Ethoxybenzoic acid (Starting Material)[3][4][5][6][7][8][9]

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (ACN) (Solvent)[9]

  • Water (Quenching)[9][10]

Workflow:

  • Dissolution: Dissolve 20.0 mmol of 2-ethoxybenzoic acid in 75 mL of acetonitrile. Cool the solution to 0°C in an ice bath to suppress side reactions.

  • Addition: Dissolve 21.0 mmol of NBS in 15 mL of acetonitrile and add dropwise to the reaction vessel over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature . Stir continuously for 48 hours .

    • Checkpoint: Monitor via TLC or HPLC. The limiting reagent (starting acid) should be <1%.

  • Quenching: Add 20 mL of distilled water to quench the reaction.

  • Isolation: Concentrate the organic solvent under reduced pressure. The product typically precipitates upon cooling or can be extracted with ethyl acetate.

  • Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Protocol B: Analytical Characterization (Self-Validation)

Confirm identity using 1H NMR.[3][7] The specific coupling patterns validate the substitution position.

  • Solvent: DMSO-d6 or CDCl3

  • Key Signals:

    • Ethoxy Group: A triplet at

      
       ~1.4 ppm (3H) and a quartet at 
      
      
      
      ~4.1 ppm (2H).[4][6][9][10]
    • Aromatic Region:

      • H-3 (Ortho to Ethoxy): Doublet (~7.0 ppm).[6][9]

      • H-4 (Meta to Ethoxy): Doublet of doublets (coupling with H-3 and H-6).

      • H-6 (Ortho to COOH): Doublet (~7.8-8.0 ppm, deshielded by carbonyl).

    • Absence of Para-Proton: The absence of a signal in the typical para-position range confirms bromination at C-5.

Applications in Drug Development

5-Bromo-2-ethoxybenzoic acid is a primary intermediate for SGLT2 inhibitors like Dapagliflozin. The bromine atom serves as a handle for organometallic coupling (Lithium-Halogen exchange), allowing the attachment of the glucose moiety or the distal phenyl ring.

Synthesis Workflow Visualization

Synthesis cluster_process Critical Process Parameter (CPP) Start 2-Ethoxybenzoic Acid Intermediate 5-Bromo-2-ethoxybenzoic Acid (Target Molecule) Start->Intermediate Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Acetonitrile, 0°C -> RT Reagent->Intermediate Downstream Lithium-Halogen Exchange (n-BuLi / THF) Intermediate->Downstream Metalation Product Dapagliflozin Precursor (C-C Bond Formation) Downstream->Product Coupling with Gluconolactone

Figure 2: Synthesis pathway from raw material to pharmaceutical intermediate.

References

  • Synthesis & Characterization: Thiazole compounds as cannabinoid receptor ligands. WO2007140385A2. (Describes the NBS bromination protocol). Link

  • Physical Properties: Cheméo Data Repository, 5-Bromo-2-ethoxybenzaldehyde derivatives and analogs. (LogP and solubility modeling). Link

  • Application Context: Process for preparation of dapagliflozin and intermediates thereof. WO2018029264A1. Link

  • Safety Data: PubChem Compound Summary for 5-Bromo-2-ethoxybenzoic acid analogs. Link

Sources

predicted 1H and 13C NMR spectra of 5-Bromo-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive, in-silico analysis and prediction of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-ethoxybenzoic acid. As a valuable tool in drug discovery and organic synthesis, the unambiguous structural confirmation of such molecules is paramount. This document serves as a reference for researchers and scientists by detailing the theoretical chemical shifts, multiplicities, and coupling constants derived from first principles of NMR theory and an analysis of substituent effects. We will explore the underlying electronic influences of the ethoxy, bromo, and carboxylic acid moieties on the aromatic system and aliphatic side chain. This guide also includes a standardized protocol for the practical acquisition of these spectra, ensuring a bridge between theoretical prediction and experimental validation.

Introduction to NMR-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field. The absorption of radiofrequency radiation can induce transitions between these spin states, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to map the carbon-hydrogen framework of a molecule.

The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[1]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between non-equivalent nuclei on adjacent atoms, providing information about the connectivity of the molecule.

  • Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), which gives further insight into the spatial relationship between coupled nuclei.

This guide will apply these principles to predict the full ¹H and ¹³C NMR spectra for 5-Bromo-2-ethoxybenzoic acid.

Molecular Structure and Electronic Environment Analysis

To predict the NMR spectrum of 5-Bromo-2-ethoxybenzoic acid, we must first analyze its structure and the electronic effects of its substituents. The molecule consists of a benzene ring substituted with three different groups: a carboxylic acid (-COOH), an ethoxy group (-OCH₂CH₃), and a bromine atom (-Br).

Figure 1: Structure of 5-Bromo-2-ethoxybenzoic acid with atom numbering.

Substituent Effects on the Aromatic Ring:

  • -COOH (Carboxylic Acid): This is an electron-withdrawing group (EWG) through both induction and resonance. It is a meta-director and deactivates the ring, deshielding the aromatic protons and carbons.[2]

  • -OCH₂CH₃ (Ethoxy): This is a strongly activating, ortho-, para-directing group. The oxygen atom is highly electronegative, creating an inductive withdrawing effect, but its lone pairs are powerful resonance donors, leading to an overall increase in electron density at the ortho and para positions.[1]

  • -Br (Bromine): Halogens are deactivating through a strong inductive withdrawing effect but are ortho-, para-directing due to resonance donation from their lone pairs.

The interplay of these effects dictates the final chemical shifts. The powerful donating effect of the ethoxy group will dominate, increasing shielding at its ortho (C3) and para (C5) positions. However, C5 is substituted with bromine, and the C1 and C2 carbons are attached to the electron-withdrawing carboxyl and ethoxy groups, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five distinct signals: one for the carboxylic acid proton, three for the aromatic protons, and two for the ethoxy group protons.

Aromatic Region (δ 7.0 - 8.0 ppm)

The three aromatic protons (Ha, Hb, Hc) are in unique chemical environments and will exhibit spin-spin coupling.

  • Ha (H6): This proton is ortho to the electron-withdrawing -COOH group and meta to the -Br group. It is also meta to the strongly donating -OCH₂CH₃ group. The ortho deshielding from the carboxyl group is expected to be the dominant effect, placing this proton furthest downfield in the aromatic region. It will be split by Hb (meta coupling) and Hc (para coupling, often unresolved). We predict a doublet of doublets, or more likely a simple doublet if para coupling is negligible.

  • Hb (H4): This proton is ortho to the -Br group and meta to both the -COOH and -OCH₂CH₃ groups. It will be split by Ha (meta coupling) and Hc (ortho coupling). The ortho coupling will be significantly larger. We predict a doublet of doublets.

  • Hc (H3): This proton is ortho to the strongly electron-donating -OCH₂CH₃ group and meta to the -COOH group. The strong shielding from the ethoxy group will shift this proton significantly upfield relative to the others. It will be split by Hb (ortho coupling), resulting in a doublet.

Figure 2: Predicted coupling interactions for aromatic protons.
Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethoxy group will produce two characteristic signals.

  • -OCH₂- (Methylene): These two protons are adjacent to an oxygen atom, which strongly deshields them. They are also adjacent to the three methyl protons, which will split this signal into a quartet (n+1 = 3+1 = 4).

  • -CH₃ (Methyl): These three protons are adjacent to the two methylene protons, which will split their signal into a triplet (n+1 = 2+1 = 3).[3]

Acidic Proton Region (δ 10.0 - 13.0 ppm)
  • -COOH (Carboxylic Acid): The proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[1] Its signal may be exchangeable with deuterium if D₂O is added to the sample.

Summary of Predicted ¹H NMR Data
Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
-COOH1H10.0 - 13.0Broad Singlet (br s)-Highly deshielded acidic proton.
Ha (H6)1H7.8 - 8.0Doublet (d)Jmeta = 2-3Ortho to deshielding -COOH group.
Hb (H4)1H7.5 - 7.7Doublet of Doublets (dd)Jortho = 8-9, Jmeta = 2-3Ortho to -Br, meta to -COOH and -OEt.
Hc (H3)1H7.0 - 7.2Doublet (d)Jortho = 8-9Ortho to strongly shielding -OEt group.
-OCH₂-2H4.1 - 4.4Quartet (q)J = ~7.0Deshielded by adjacent oxygen.
-CH₃3H1.3 - 1.5Triplet (t)J = ~7.0Standard aliphatic methyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as all nine carbon atoms are in unique electronic environments. Aromatic carbons typically resonate between 110-160 ppm.[4][5]

  • Carbonyl Carbon (C7): The carboxylic acid carbon is highly deshielded by its two oxygen neighbors and will appear furthest downfield, typically in the 165-175 ppm range.[6][7]

  • Aromatic Carbons (C1-C6):

    • C2 (ipso-ethoxy): Attached to the highly electronegative oxygen, this carbon will be significantly deshielded, likely appearing around 155-160 ppm.

    • C1 (ipso-carboxyl): The carbon attached to the -COOH group will be deshielded, but less so than C2. Its chemical shift is expected around 130-135 ppm.[6]

    • C5 (ipso-bromo): The direct attachment of bromine causes a shielding effect on the ipso-carbon compared to benzene. This signal is expected to be the most upfield of the aromatic carbons, around 115-120 ppm.

    • C3, C4, C6: These carbons bearing protons will have their chemical shifts influenced by the combined substituent effects. C3, being ortho to the electron-donating ethoxy group, will be shielded. C6, ortho to the withdrawing carboxyl group, will be deshielded. C4 will experience intermediate effects.

  • Aliphatic Carbons (C8, C9):

    • C8 (-OCH₂-): This carbon, bonded to oxygen, will be deshielded and appear in the 60-70 ppm range.

    • C9 (-CH₃): The terminal methyl carbon will be the most shielded carbon in the molecule, appearing far upfield around 14-16 ppm.[8]

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Rationale
C7 (-COOH)168 - 172Carbonyl carbon, highly deshielded.[6]
C2 (-OEt)157 - 161Aromatic carbon attached to oxygen, strongly deshielded.
C6133 - 136Deshielded, ortho to -COOH group.
C4128 - 132Influenced by ortho Br and meta OEt/COOH.
C1 (-COOH)124 - 127Ipso-carbon to the carboxyl group.
C3118 - 122Shielded, ortho to -OEt group.
C5 (-Br)115 - 119Ipso-carbon to bromine, relatively shielded.
C8 (-OCH₂-)62 - 66Aliphatic carbon attached to oxygen.
C9 (-CH₃)14 - 16Terminal methyl group, highly shielded.

Recommended Protocol for Spectral Acquisition

To ensure the acquisition of high-quality, verifiable NMR data, the following experimental protocol is recommended. This methodology represents a self-validating system for the structural confirmation of the title compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 10-20 mg of 5-Bromo-2-ethoxybenzoic acid. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm reference). prep2->prep3 prep4 4. Transfer solution to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert sample into NMR spectrometer (≥400 MHz). prep4->acq1 acq2 6. Lock, tune, and shim the instrument. acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 8. Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 9. Apply Fourier Transform to the FID. acq4->proc1 proc2 10. Phase correct the spectra. proc1->proc2 proc3 11. Calibrate spectrum to TMS (δ = 0.00 ppm). proc2->proc3 proc4 12. Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Figure 3: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity 5-Bromo-2-ethoxybenzoic acid.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but for carboxylic acids, which can undergo hydrogen bonding and exhibit concentration-dependent shifts, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it ensures the -COOH proton is sharp and observable.[9]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[6]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrumental Setup and Data Acquisition:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 512 to 2048) with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbons, including quaternary ones.[7]

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.

    • Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Perform peak picking on both spectra to identify the precise chemical shift of each signal.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-ethoxybenzoic acid present a unique set of signals that are highly characteristic of its structure. The ¹H spectrum is defined by a downfield broad singlet for the acid proton, a distinct three-proton aromatic system showing ortho and meta couplings, and a classic quartet-triplet pattern for the ethoxy group. The ¹³C spectrum is expected to show nine unique signals, with the carbonyl, ethoxy-bearing, and bromo-bearing carbons serving as key diagnostic peaks. By following the outlined experimental protocol, researchers can reliably obtain and interpret the NMR data to confirm the identity and purity of 5-Bromo-2-ethoxybenzoic acid, facilitating its use in pharmaceutical research and chemical development.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

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  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. The Journal of Physical Chemistry, 76(24), 3574-3578. [Link]

  • University of Regensburg. Chemical shifts. [Link]

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  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

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Methodological & Application

Application Notes & Protocols: 5-Bromo-2-ethoxybenzoic Acid as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-2-ethoxybenzoic acid as a pivotal starting material for the synthesis of complex heterocyclic scaffolds. We move beyond simple procedural lists to offer in-depth, field-proven insights into the causality behind experimental design. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature. This guide focuses on two primary synthetic pathways: the construction of the benzofuran core via a Sonogashira coupling and intramolecular cyclization cascade, and the assembly of the quinazolinone scaffold through a multi-step amidation, N-arylation, and cyclization sequence.

Introduction: The Strategic Value of 5-Bromo-2-ethoxybenzoic Acid

5-Bromo-2-ethoxybenzoic acid is a trifunctional synthetic building block of significant interest in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • Carboxylic Acid: Provides a handle for amide bond formation, esterification, or can act as a directing group in certain C-H activation reactions.

  • Aryl Bromide: Serves as a prime reaction site for a wide array of palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Ethoxy Group: A stable ether that can be strategically cleaved (de-ethylated) to reveal a phenol, a crucial nucleophile for intramolecular cyclization reactions to form oxygen-containing heterocycles.

This unique combination allows for sequential, regioselective modifications, making it an ideal precursor for constructing diverse and complex molecular architectures. This guide will focus on its application in synthesizing benzofurans and quinazolinones, two heterocyclic systems pervasively found in natural products and clinically approved drugs renowned for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Synthesis of Benzofuran-7-carboxylic Acids

The benzofuran nucleus is a privileged scaffold in drug discovery.[1][2] A robust and modular approach to synthesizing substituted benzofurans from 5-Bromo-2-ethoxybenzoic acid involves a palladium- and copper-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization. This strategy allows for the introduction of diverse substituents at the 2-position of the benzofuran ring, originating from the terminal alkyne coupling partner.

Mechanistic Rationale & Workflow

The proposed synthetic pathway proceeds in two key stages:

  • Sonogashira Coupling: The aryl bromide of the precursor is coupled with a terminal alkyne. This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[4][5][6]

  • Intramolecular Cyclization: The ethoxy group of the Sonogashira product is cleaved using a strong Lewis acid like boron tribromide (BBr₃) to unmask the phenolic hydroxyl group. Subsequent intramolecular cyclization onto the alkyne, often promoted by a base or a palladium catalyst, proceeds via a 5-exo-dig pathway to furnish the benzofuran ring.[7][8][9]

Benzofuran_Synthesis_Workflow start 5-Bromo-2-ethoxybenzoic acid (or ester) sonogashira Sonogashira Coupling (Pd(0), Cu(I), Base) start->sonogashira Terminal Alkyne intermediate1 2-Alkynyl-5-bromo- benzoic acid deriv. sonogashira->intermediate1 deprotection O-De-ethylation (e.g., BBr₃) intermediate1->deprotection intermediate2 2-Alkynyl-5-hydroxy- benzoic acid deriv. deprotection->intermediate2 cyclization Intramolecular Cyclization (5-exo-dig) (e.g., Pd(II) or Base) intermediate2->cyclization product 2-Substituted Benzofuran-7-carboxylic acid deriv. cyclization->product

Caption: Workflow for Benzofuran Synthesis.

Detailed Experimental Protocol (Representative)

Step A: Sonogashira Coupling to Synthesize Methyl 2-((trimethylsilyl)ethynyl)-5-bromo-2-ethoxybenzoate

  • Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions and improve solubility in organic solvents. Trimethylsilylacetylene is used as a safe and convenient source of acetylene.[5]

  • Esterification: To a solution of 5-Bromo-2-ethoxybenzoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete conversion. Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (Argon), add the methyl 5-bromo-2-ethoxybenzoate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).

  • Add anhydrous triethylamine (Et₃N, 2.5 eq) as the solvent and base.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at 60°C for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alkynyl product.

Step B: Deprotection and Intramolecular Cyclization to 5-Bromobenzofuran-7-carboxylic acid

  • Rationale: The TMS group is removed, followed by cleavage of the ethyl ether to expose the phenol. A palladium catalyst is then used to facilitate the C-O bond formation to construct the furan ring.

  • TMS Deprotection: Dissolve the product from Step A (1.0 eq) in methanol. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. Dry and concentrate to give the terminal alkyne.

  • De-ethylation: Dissolve the terminal alkyne in anhydrous dichloromethane (DCM) under Argon and cool to -78°C. Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Cyclization: To the reaction mixture, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and heat to 40°C for 6 hours.[7][10]

  • Work-up and Saponification: Cool the reaction and quench carefully by adding methanol, followed by water. Extract with ethyl acetate. Combine the organic layers and wash with brine. To the organic solution, add a 10% aqueous sodium hydroxide solution and stir vigorously for 1 hour to saponify the ester.[11] Separate the layers and acidify the aqueous layer with 10% HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromobenzofuran-7-carboxylic acid.

Data Summary
StepReactantKey ReagentsProductExpected Yield (%)
AMethyl 5-bromo-2-ethoxybenzoatePd(PPh₃)₂Cl₂, CuI, Et₃N, TMS-acetyleneMethyl 5-bromo-2-((trimethylsilyl)ethynyl)-2-ethoxybenzoate75-85
BProduct from Step ABBr₃, Pd(OAc)₂, NaOH5-Bromobenzofuran-7-carboxylic acid60-70 (over 3 steps)

Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocycles with profound importance in medicinal chemistry, forming the core of many anticancer agents.[3][12] The synthesis from 5-Bromo-2-ethoxybenzoic acid can be envisioned through a sequence involving amidation, nucleophilic aromatic substitution (N-arylation), and a final cyclization step.

Mechanistic Rationale & Workflow

This multi-step synthesis transforms the initial benzoic acid derivative into a suitably substituted precursor for cyclization.

  • Amidation: The carboxylic acid is activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an amine (R¹-NH₂) to form a benzamide.

  • N-Arylation (Ullmann Condensation): The aryl bromide is coupled with an amine (R²-NH₂) in a copper-catalyzed Ullmann condensation. This reaction typically requires a copper(I) catalyst, a ligand to stabilize the catalyst, and a base.[13][14][15][16] This step introduces the second nitrogen atom required for the quinazolinone ring.

  • Cyclization/Condensation: The resulting 2-amino-N-substituted-benzamide is cyclized with a one-carbon electrophile, such as triethyl orthoformate or formamide, to close the heterocyclic ring and form the quinazolinone core.[3][17]

Quinazolinone_Synthesis_Workflow start 5-Bromo-2-ethoxybenzoic acid amidation Amidation (1. SOCl₂ 2. R¹-NH₂) start->amidation intermediate1 5-Bromo-2-ethoxy-N-R¹- benzamide amidation->intermediate1 ullmann Ullmann Condensation (CuI, Ligand, Base) intermediate1->ullmann R²-NH₂ intermediate2 5-(R²-amino)-2-ethoxy- N-R¹-benzamide ullmann->intermediate2 cyclization Cyclization/ Condensation intermediate2->cyclization C1 source product 6-Ethoxy-3-R¹-2-R²- quinazolin-4(3H)-one (or tautomer) cyclization->product

Caption: Workflow for Quinazolinone Synthesis.

Detailed Experimental Protocol (Representative)

Step A: Synthesis of 5-Bromo-2-ethoxy-N-phenylbenzamide

  • Acyl Chloride Formation: In a round-bottom flask, add 5-Bromo-2-ethoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq). Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to 70°C for 2 hours. The solid should dissolve completely.

  • Amidation: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. Dissolve the resulting crude acyl chloride in anhydrous DCM and cool in an ice bath.

  • Slowly add a solution of aniline (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the amide, which can be purified by recrystallization or column chromatography.

Step B & C: Ullmann Amination and Cyclization to 6-Bromo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

  • Rationale: This protocol combines the N-arylation and cyclization into a one-pot procedure using formamide as both the aminating agent and the one-carbon source for cyclization. This is an efficient variation of the general strategy.

  • Reaction Setup: In a sealed tube, combine the amide from Step A (1.0 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add formamide as the reactant and solvent.

  • Seal the tube and heat the mixture to 120°C for 24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice water.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The crude product can be further purified by column chromatography (DCM/Methanol gradient) to afford the desired quinazolinone.

Data Summary
StepReactantKey ReagentsProductExpected Yield (%)
A5-Bromo-2-ethoxybenzoic acidSOCl₂, Aniline, Et₃N5-Bromo-2-ethoxy-N-phenylbenzamide85-95
B/CProduct from Step ACuI, L-Proline, K₂CO₃, Formamide6-Bromo-3-phenylquinazolin-4(3H)-one50-65

Safety and Handling

  • 5-Bromo-2-ethoxybenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Many reagents used in these protocols are hazardous.

    • Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. Must be handled under strictly anhydrous conditions by trained personnel.

    • Palladium and Copper Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

    • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to release toxic gases (HCl and SO₂). All operations must be performed in a fume hood.

    • Solvents: Use appropriate care when handling flammable and volatile organic solvents like DCM, ethyl acetate, and methanol.

  • General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before use. Perform all reactions in a well-maintained fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 2, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Journal of Applicable Chemistry, 10(2), 235-241.
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  • Khan, I., et al. (2024).
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  • Google Patents. (2010). WO2010136500A1 - Process for the production of benzofurans.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Benzofuran-7-Carboxylic Acid. Retrieved February 2, 2026, from [Link]

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  • American Chemical Society Publications. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved February 2, 2026, from [Link]

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  • PubMed. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Retrieved February 2, 2026, from [Link]

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Application Notes and Protocols: A Detailed Guide to the Regioselective Bromination of 2-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of the brominated derivative of 2-ethoxybenzoic acid. Designed for researchers, medicinal chemists, and process development scientists, this guide explains the underlying chemical principles and provides a detailed, field-proven experimental protocol.

Introduction: The Importance of Brominated Aromatic Carboxylic Acids

Brominated aromatic carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and specialty materials. The introduction of a bromine atom onto the aromatic ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. 2-Ethoxybenzoic acid, with its dual functional groups, presents an interesting substrate for studying the regiochemical outcomes of electrophilic aromatic substitution.

Mechanistic Insights: The Electrophilic Aromatic Substitution of 2-Ethoxybenzoic Acid

The bromination of 2-ethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in two main steps:

  • Attack of the electrophile: The pi electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species (Br⁺), which is typically generated from molecular bromine (Br₂), often with the aid of a Lewis acid catalyst, though for activated rings, a catalyst may not be strictly necessary. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1]

Regioselectivity: The position of bromination on the 2-ethoxybenzoic acid ring is directed by the electronic effects of the two substituents: the ethoxy group (-OCH₂CH₃) and the carboxylic acid group (-COOH).

  • Ethoxy Group (-OCH₂CH₃): This is an activating, ortho, para-directing group. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position.

In the case of 2-ethoxybenzoic acid, the powerful activating and ortho, para-directing effect of the ethoxy group dominates over the deactivating, meta-directing effect of the carboxylic acid. Therefore, the incoming electrophile will be directed to the positions ortho and para to the ethoxy group. The position ortho to the ethoxy group (C3) is sterically hindered by the adjacent carboxylic acid group. The other ortho position (C1) is already substituted. Thus, the bromine atom is predominantly directed to the position para to the ethoxy group, which is C5. The major product of the reaction is therefore predicted to be 5-bromo-2-ethoxybenzoic acid .

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Ethoxybenzoic_Acid->Sigma_Complex π-attack Br2 Br₂ Br2->Sigma_Complex Sigma_Complex_2 Sigma Complex 5-Bromo-2-ethoxybenzoic_Acid 5-Bromo-2-ethoxybenzoic Acid Sigma_Complex_2->5-Bromo-2-ethoxybenzoic_Acid -H⁺ Base Base (e.g., H₂O, AcO⁻) H-Base H-Base⁺ Base->H-Base

Caption: The two-step mechanism of electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

This protocol is based on established methods for the bromination of activated aromatic compounds.

Safety Precautions:

  • Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It can cause severe burns upon skin contact and is fatal if inhaled.[3] All manipulations involving bromine must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood and wear appropriate PPE.

  • Sodium Thiosulfate (Na₂S₂O₃): While not particularly hazardous, it is used to quench excess bromine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Ethoxybenzoic acid≥98%e.g., Sigma-Aldrich
Bromine (Br₂)Reagent gradee.g., Acros Organics
Glacial Acetic AcidACS gradee.g., Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%e.g., VWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS gradee.g., EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradee.g., Alfa Aesar
Diethyl Ether (Et₂O)ACS grade, anhydrouse.g., J.T.Baker
Ethanol (EtOH)200 proofe.g., Decon Labs
Deionized WaterIn-house
Step-by-Step Procedure

Experimental Workflow

G A 1. Dissolve 2-ethoxybenzoic acid in glacial acetic acid B 2. Add Br₂ dropwise at room temperature A->B C 3. Stir at room temperature B->C D 4. Quench with Na₂S₂O₃ solution C->D E 5. Precipitate product in ice water D->E F 6. Isolate crude product by vacuum filtration E->F G 7. Recrystallize from ethanol/water F->G H 8. Dry the purified product G->H I 9. Characterize the final product H->I

Caption: A streamlined workflow for the synthesis of 5-bromo-2-ethoxybenzoic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethoxybenzoic acid (10.0 g, 60.2 mmol) in glacial acetic acid (50 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (3.4 mL, 66.2 mmol, 1.1 equivalents) in glacial acetic acid (15 mL). Add the bromine solution dropwise to the stirred solution of 2-ethoxybenzoic acid over a period of 30-45 minutes. The reaction is exothermic, and a gentle warming of the flask may be observed. Maintain the reaction temperature below 40 °C, using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).

  • Work-up and Product Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). A precipitate should form.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange-brown color of bromine disappears.

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and inorganic salts.

  • Purification:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Recrystallize the product from a mixture of ethanol and water. Add the minimum amount of hot ethanol to dissolve the solid, and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization of 5-Bromo-2-ethoxybenzoic Acid

The structure and purity of the synthesized 5-bromo-2-ethoxybenzoic acid should be confirmed by various analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
Melting Point~145-148 °C (literature values may vary)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide information about the proton environment in the molecule. The expected signals for 5-bromo-2-ethoxybenzoic acid are:

    • A triplet corresponding to the methyl protons (-OCH₂CH₃).

    • A quartet corresponding to the methylene protons (-OCH₂CH₃).

    • Signals in the aromatic region corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

    • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the symmetry of the product.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

    • C-O stretching bands.

    • Aromatic C-H and C=C stretching bands.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40-50 °C).

  • Formation of Di-substituted Products: Using a large excess of bromine or elevated temperatures can lead to the formation of di-brominated byproducts. Careful control of stoichiometry and temperature is crucial.

  • Purification Issues: If the product "oils out" during recrystallization, it may be due to impurities. A second recrystallization or purification by column chromatography may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-bromo-2-ethoxybenzoic acid via electrophilic aromatic substitution. By understanding the underlying mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for a variety of applications in drug discovery and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

  • LabXchange. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-2-ethoxybenzoic Acid via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Bromo-2-ethoxybenzoic acid is a critical pharmacophore and intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes (e.g., analogs related to Dapagliflozin and Ipragliflozin). High purity (>99.5%) is required for downstream coupling reactions (e.g., Suzuki-Miyaura coupling) to prevent the propagation of isomeric impurities that are difficult to remove in later stages.

This application note details a robust Reverse-Phase HPLC (RP-HPLC) method for the purification of 5-Bromo-2-ethoxybenzoic acid. Unlike standard protocols, this method addresses the specific challenges of ortho-substituted benzoic acids , including pH-dependent peak tailing and solubility-limited loading capacity.

Key Compound Properties
PropertyValue (Approx.)Implication for Chromatography
Structure Benzoic acid core, 2-Ethoxy, 5-BromoAmphiphilic; retains well on C18 but requires pH control.
pKa ~3.0 - 3.5Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak splitting.
LogP ~3.2Moderately hydrophobic; requires high organic solvent strength for elution.
Solubility Low in water; High in MeOH/ACNSample must be dissolved in high % organic solvent or DMSO.

Method Development Strategy

The "Acidic Lock" Principle

The primary failure mode in purifying benzoic acid derivatives is peak tailing caused by mixed ionization states. At neutral pH, the carboxylic acid exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. These forms interact differently with the stationary phase, causing band broadening.

Solution: We employ the "Acidic Lock" strategy by maintaining the mobile phase pH at 2.0 using Trifluoroacetic Acid (TFA) or Formic Acid. This ensures >99% of the molecule remains in the protonated, neutral state, resulting in sharp, symmetrical peaks and higher loading capacity.

Analytical Method (QC & Scouting)

Before preparative scale-up, the crude mixture must be profiled to determine impurity separation.

Instrumentation: HPLC System with PDA (Photo Diode Array) Detector. Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (primary), 210 nm (secondary)

  • Injection Volume: 5-10 µL

Gradient Table (Analytical):

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold (Elute polar salts)
12.0 90 Linear Gradient
15.0 90 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | End |

Preparative Purification Protocol

This protocol is designed for a 21.2 mm ID x 150 mm Prep C18 column. Scale flow rates accordingly for different column diameters.

Phase 1: Sample Preparation
  • Solvent: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure water as the compound may precipitate.

  • Concentration: Aim for 50-100 mg/mL .

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulate matter (crucial to prevent column backpressure spikes).

Phase 2: System Setup
  • Column: Prep C18 (21.2 x 150 mm, 5 µm or 10 µm)

  • Flow Rate: 15 - 20 mL/min

  • Wavelength: 254 nm (monitor)

  • Collection Trigger: Threshold (Slope or Level based)

Phase 3: Gradient Execution

The prep gradient is "focused" around the elution % of the target to maximize resolution. Based on analytical data, the target elutes approx. at 60-70% B.

Gradient Table (Preparative):

Time (min) % Mobile Phase B Rationale
0.0 40 Start higher to save time
1.0 40 Load sample
12.0 80 Shallow gradient for max resolution
14.0 95 Column Wash
16.0 95 Wash Hold

| 16.1 | 40 | Reset |

Phase 4: Fraction Processing
  • Pool Fractions: Combine tubes containing the main peak (purity >99% by analytical QC).

  • Evaporation: Rotovap at 40°C to remove Acetonitrile.

  • Workup: The remaining aqueous layer will contain the precipitated product (due to low water solubility).

    • Option A: Filter the solid directly if precipitation is heavy.

    • Option B: Extract with Ethyl Acetate, dry over MgSO4, and evaporate.

Workflow Visualization

PurificationWorkflow Crude Crude 5-Bromo-2-ethoxybenzoic Acid (Synthesis Intermediate) SamplePrep Sample Prep: Dissolve in DMSO:MeOH (1:1) Filter 0.45 µm Crude->SamplePrep Analytical Analytical Scouting (QC) C18, 4.6mm ID Confirm Retention & Purity SamplePrep->Analytical Decision Separation Adequate? Analytical->Decision Decision->Analytical No (Optimize Gradient) PrepHPLC Preparative HPLC C18, 21.2mm ID Focused Gradient 40-80% B Decision->PrepHPLC Yes Fractions Fraction Collection Trigger: UV 254nm PrepHPLC->Fractions PostProcess Post-Processing Rotovap ACN -> Filter Precipitate Fractions->PostProcess FinalProduct Final Product >99.5% Purity PostProcess->FinalProduct

Figure 1: End-to-end workflow for the purification of 5-Bromo-2-ethoxybenzoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (DMSO effect) or Column Overload.Dilute sample with water/mobile phase if possible, or reduce injection volume.
Tailing Peaks pH > pKa (Silanol interaction).Ensure TFA/Formic acid is fresh. Increase modifier conc. to 0.2%.
Split Peaks Sample solvent incompatibility.Ensure sample is fully dissolved. Match sample solvent closer to initial mobile phase.
High Backpressure Particulates in sample.Re-filter sample through 0.2 µm or 0.45 µm membrane.

References

  • Zhang, J., et al. (2022).[2] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Available at: [Link]

Sources

Technical Application Note: High-Fidelity GC-MS Profiling of 5-Bromo-2-ethoxybenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for analytical chemists and process development scientists. It synthesizes established organic chemistry principles with rigorous analytical methodology.

Executive Summary

5-Bromo-2-ethoxybenzoic acid is a critical pharmacophore and intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis typically involves the O-alkylation of 5-bromosalicylic acid. However, this reaction pathway is prone to specific side reactions, including esterification (over-alkylation) and incomplete conversion.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow for monitoring this reaction. Due to the polar nature of the carboxylic acid moiety, direct injection is prone to peak tailing and adsorption. Therefore, this guide mandates a silylation derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to ensure quantitative accuracy and spectral fidelity.

Synthetic Context & Impurity Logic

To accurately analyze the reaction mixture, one must understand the chemical lineage of the sample. The target molecule is synthesized via the ethylation of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) under basic conditions.

Reaction Pathway & Potential Impurities

The primary challenge in this synthesis is controlling the regioselectivity between the phenolic hydroxyl and the carboxylic acid.

  • Precursor (Starting Material): 5-Bromo-2-hydroxybenzoic acid.

  • Target Product: 5-Bromo-2-ethoxybenzoic acid.

  • Impurity A (Over-alkylation): Ethyl 5-bromo-2-ethoxybenzoate (Ester & Ether).

  • Impurity B (Esterification only): Ethyl 5-bromo-2-hydroxybenzoate (Phenolic ester).

ReactionPathway SM Starting Material 5-Bromo-2-hydroxybenzoic acid Target Target Product 5-Bromo-2-ethoxybenzoic acid SM->Target + Et-X, Base (O-Alkylation) ImpurityB Impurity B Ethyl 5-bromo-2-hydroxybenzoate (Esterification Side-Product) SM->ImpurityB Side Reaction (Esterification) ImpurityA Impurity A Ethyl 5-bromo-2-ethoxybenzoate (Double Alkylation) Target->ImpurityA Over-Reaction ImpurityB->ImpurityA Secondary Alkylation

Figure 1: Synthetic pathway and impurity generation logic for 5-Bromo-2-ethoxybenzoic acid.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Solvents: Pyridine (Anhydrous, 99.8%), Ethyl Acetate (HPLC Grade).

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst to ensure steric hindrance does not prevent silylation of the secondary oxygen.

  • Internal Standard (Optional): 4-Bromobenzoic acid (distinct retention time, similar ionization).

Sample Preparation Workflow

Direct injection of the crude reaction mixture containing inorganic salts (e.g., K2CO3, NaBr) will degrade the GC liner and column phase. A liquid-liquid extraction (LLE) cleanup is mandatory before derivatization.

Step 1: Work-up & Extraction
  • Take 1.0 mL of the reaction mixture.

  • Quench with 2.0 mL of 1M HCl (to protonate the carboxylic acid, rendering it organic-soluble).

  • Add 3.0 mL Ethyl Acetate. Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Transfer 200 µL of the upper organic layer to a clean, dry GC vial.

  • Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

Step 2: Derivatization (Silylation)[1]
  • To the dried residue, add 50 µL of Anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex.

  • Incubate at 60°C for 30 minutes .

    • Scientific Rationale: Heat is required to drive the silylation of the sterically hindered carboxylic acid and ensure any remaining phenolic -OH groups (in starting material) are fully derivatized.

  • Cool to room temperature.

  • Dilute with 850 µL of Ethyl Acetate (Total volume ~1 mL).

SamplePrep cluster_0 Phase 1: Isolation cluster_1 Phase 2: Derivatization Reaction Reaction Mixture (Aqueous/Organic + Salts) Quench Acidify (HCl) Protonate -COO- to -COOH Reaction->Quench Extract LLE with Ethyl Acetate Quench->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Reconstitute Add Pyridine (50 µL) + BSTFA/TMCS (100 µL) Dry->Reconstitute Heat Incubate 60°C, 30 min (Formation of TMS Esters) Reconstitute->Heat Dilute Dilute with EtOAc Ready for GC-MS Heat->Dilute

Figure 2: Sample preparation workflow ensuring salt removal and complete derivatization.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling esters.
Injection 1.0 µL, Split 10:1Prevents column overload; split ratio adjusts sensitivity.
Oven Program Initial: 80°C (Hold 1 min)Ramp: 20°C/min to 280°CFinal: 280°C (Hold 5 min)Fast ramp minimizes run time while separating isomers.
Mass Spectrometer (Agilent 5977B or equivalent)
ParameterSettingRationale
Source Temp 230°CPrevents condensation of silylated derivatives.
Transfer Line 280°CMatches final column temp to prevent cold spots.
Ionization EI (Electron Impact) @ 70 eVStandard library match energy.
Scan Range m/z 40 – 500Covers molecular ions and low-mass fragments.
Solvent Delay 3.0 minProtects filament from solvent/reagent peak.

Data Analysis & Interpretation

Mass Spectral Logic

The presence of Bromine provides a distinct isotopic signature. Bromine exists as


Br and 

Br in a nearly 1:1 ratio.
  • Diagnostic Rule: Any fragment containing one Bromine atom will appear as a "doublet" separated by 2 mass units (M and M+2) of approximately equal intensity.

Target Analyte: 5-Bromo-2-ethoxybenzoic acid-TMS
  • Molecular Weight (Free Acid): 245.07 g/mol (based on

    
    Br).
    
  • Molecular Weight (TMS Ester): 245 + 72 (TMS replaces H) = 317 m/z .

  • Key Fragments:

    • m/z 316/318 (M+): Molecular ion doublet (weak).

    • m/z 301/303 (M-15): Loss of methyl group from TMS. Often the base peak or very strong.

    • m/z 273/275 (M-44): Loss of ethoxy radical (–OC2H5) or CO2 rearrangement.

    • m/z 73: Trimethylsilyl cation (Si(CH3)3)+.

Impurity Identification Table
CompoundDerivative FormExpected Molecular Ion (m/z)Key Identifier
5-Bromo-2-hydroxybenzoic acid (Starting Material)Di-TMS (Acid + Phenol)360 / 362 Two TMS groups add 144 amu to base mass (217).
5-Bromo-2-ethoxybenzoic acid (Target)Mono-TMS (Acid only)316 / 318 One TMS group; Ethoxy group remains intact.
Ethyl 5-bromo-2-ethoxybenzoate (Impurity A)Underivatized 272 / 274 No active hydrogens; BSTFA does not react.
System Suitability Criteria
  • Resolution: Baseline separation between the Target (Mono-TMS) and Starting Material (Di-TMS).

  • Peak Shape: Tailing factor < 1.5 for the Target peak. (Excessive tailing indicates incomplete derivatization or active sites in the liner).

  • Sensitivity: S/N > 10 for the M+ doublet at the reporting limit (typically 0.1%).

References

  • Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. Link

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.
  • Knoblauch, J. M. et al. (2010).[2] "Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry." Methods in Molecular Biology. Link

Sources

derivatization of 5-Bromo-2-ethoxybenzoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Bromo-2-ethoxybenzoic acid (CAS: 120890-75-7) is a critical pharmacophore building block, particularly in the synthesis of SGLT2 inhibitors (gliflozins) and other ethoxy-substituted aryl drugs.[1] Its analysis is complicated by two structural factors:

  • High Polarity: The free carboxylic acid moiety leads to severe peak tailing and adsorption in Gas Chromatography (GC).[1]

  • Steric Hindrance (The "Ortho Effect"): The ethoxy group at the C2 position creates steric bulk near the carboxylic acid, impeding standard derivatization kinetics compared to para-substituted isomers.[1]

This guide details three validated derivatization protocols designed to overcome these challenges, ensuring quantitative accuracy for impurity profiling and raw material release testing.

ParameterPropertyAnalytical Implication
Molecular Weight 245.07 g/mol Suitable for GC-MS and LC-MS.
Acidity (pKa) ~2.8 - 3.2Strong acid; requires buffering or derivatization.
Boiling Point >300°C (Predicted)Non-volatile; must be derivatized for GC.[1]
Chromophore Benzene RingWeak UV absorbance; Fluorescence labeling recommended for trace analysis.

Method A: Silylation for GC-MS (The Gold Standard)[1]

Objective: Conversion to volatile Trimethylsilyl (TMS) ester for structural confirmation and impurity identification. Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom of the reagent, displacing a leaving group.[1]

Critical Reagent Selection
  • Primary Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Why: It yields volatile byproducts (TMS-TFA) that elute early, preventing detector fouling.[1]

  • Catalyst: 1% TMCS (Trimethylchlorosilane).[1]

    • Why: The ortho-ethoxy group hinders the reaction.[1] TMCS acts as a powerful Lewis acid catalyst to drive the reaction to completion.[1]

Protocol 1: High-Temperature Silylation
  • Sample Prep: Weigh 5.0 mg of 5-Bromo-2-ethoxybenzoic acid into a 2 mL amber GC vial.

  • Solvation: Add 500 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and solvent. Do not use alcohols (MeOH/EtOH) as they will react with the silylating reagent.[1]

  • Reagent Addition: Add 300 µL of BSTFA + 1% TMCS .

  • Reaction: Cap tightly with a PTFE-lined crimp cap. Vortex for 10 seconds.

  • Thermal Incubation: Heat at 70°C for 30 minutes in a dry block heater.

    • Causality: Standard benzoic acids react at 60°C/15min. The 2-ethoxy steric hindrance requires elevated energy (70°C) and time to ensure quantitative conversion (99.9%+).[1]

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample 5-Br-2-OEt-Benzoic Acid (Solid) Dry Desiccation (Remove Water) Sample->Dry Reagent Add Pyridine + BSTFA (1% TMCS) Dry->Reagent Heat Incubate 70°C / 30 min Reagent->Heat Heat->Reagent Catalysis Inject GC-MS Injection (Split 1:20) Heat->Inject Data TMS-Ester Peak (m/z 316/318) Inject->Data

Figure 1: Workflow for the silylation of sterically hindered benzoic acids. Note the critical heating step to overcome the ortho-effect.[1]

Method B: Alkylation for GC-FID (Robust QC Method)

Objective: Creation of a stable Methyl Ester for routine purity testing (Quality Control). Silyl derivatives can hydrolyze if moisture enters the vial; Methyl esters are robust.[1]

Protocol 2: Acid-Catalyzed Methylation (BF3-MeOH)
  • Reagent: Boron Trifluoride (14%) in Methanol.[1]

  • Mechanism: Fisher Esterification.

  • Dissolution: Dissolve 10 mg sample in 1 mL Methanol .

  • Catalysis: Add 1 mL BF3-Methanol (14%) .

  • Reflux: Heat at 65°C for 45 minutes in a sealed reaction vial.

    • Warning: Do not overheat; the ethoxy ether linkage is stable, but extreme acid/heat could theoretically cleave it over very long durations.[1]

  • Extraction (Critical Step):

    • Cool to room temperature.[2]

    • Add 1 mL Hexane (Extraction solvent).[1]

    • Add 1 mL Saturated NaHCO3 (Neutralize acid).

    • Vortex and centrifuge.

  • Analysis: Transfer the top Hexane layer to a GC vial for injection.

Method C: HPLC-FLD (Trace Impurity Profiling)[1]

Objective: High-sensitivity detection of the acid in biological matrices or cleaning validation (swabs) where UV detection is insufficient.[1] Target: Carboxylic Acid moiety.[3][4][5][6][7][8]

Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This reagent targets the carboxyl group to form a highly fluorescent ester.[1]

Protocol 3: Coumarin Labeling
  • Reagent Prep: Prepare 1 mg/mL Br-Mmc in Acetone.

  • Catalyst: 18-Crown-6 ether (solubilizes the K+ ion in organic solvent).

  • Base: Potassium Carbonate (K2CO3).[1]

  • Workflow:

    • Mix 100 µL Sample (in Acetone) + 100 µL Br-Mmc solution + 10 mg K2CO3 + 5 mg 18-Crown-6.

    • Protect from light (Amber vial).[1]

    • Heat at 60°C for 20 minutes .

  • Detection:

    • Excitation: 325 nm

    • Emission: 390 nm[1]

Reaction Acid 5-Br-2-OEt-Benzoic Acid Intermediate Carboxylate Anion Acid->Intermediate Deprotonation Reagent Br-Mmc (Coumarin) Product Fluorescent Ester Reagent->Product Base K2CO3 / 18-Crown-6 Base->Intermediate Intermediate->Product Nucleophilic Substitution

Figure 2: Reaction pathway for fluorescent labeling.[1] The crown ether phase-transfer catalyst is essential for reaction speed in aprotic solvents.[1]

Quality Control & Troubleshooting

Internal Standard Selection

For quantitative accuracy, use an internal standard (IS) that mimics the analyte's chemistry but separates chromatographically.[1]

  • Recommended IS: 2-Bromo-5-chlorobenzoic acid or 4-Bromobenzoic acid .

  • Why: Similar pKa and halogenation, but lacks the ethoxy group (slightly different retention time).[1]

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Incomplete Derivatization Small parent peak + small derivative peak.Steric hindrance of 2-ethoxy group.Increase heating time to 60 min; Ensure 1% TMCS catalyst is fresh.
Multiple Peaks (GC) "Ghost" peaks appearing.[1]Moisture in BSTFA.[1][9]Use a fresh ampoule of BSTFA. Dry pyridine over KOH pellets.
Precipitate (HPLC) Cloudy solution after Br-Mmc addition.[1]Excess K2CO3 insolubility.[1]Filter through 0.2 µm PTFE filter before injection.[1]
Low Recovery < 90% yield.[1]Adsorption to glass.Silanize glass inserts or use polypropylene vials for HPLC steps.[1]

References

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] (Contextual grounding for silylation artifacts).

Sources

Application Note: Industrial Scale Synthesis of 5-Bromo-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-ethoxybenzoic acid (CAS: 35281-39-3) is a critical pharmacophore and building block in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin analogs). Its purity directly impacts the downstream crystallizability and safety profile of the final API.

This guide outlines a robust, scalable protocol for synthesizing 5-Bromo-2-ethoxybenzoic acid from 5-bromosalicylic acid. Unlike direct bromination routes which suffer from poor regioselectivity (generating 3-bromo impurities), this protocol utilizes a Bis-alkylation/Selective Hydrolysis strategy. This method guarantees positional fidelity of the bromine atom and provides a facile mechanism for rejecting process impurities.

Strategic Route Selection

The Challenge of Regioselectivity

Legacy methods often employ the direct bromination of 2-ethoxybenzoic acid. This approach is operationally risky at scale due to the activating nature of the ethoxy group, which directs bromination to both the 5-position (desired) and 3-position (undesired isomer). Separation of these isomers requires costly fractional crystallization or chromatography.

The Solution: Retrosynthetic Locking

To ensure industrial viability, we utilize 5-Bromosalicylic acid as the starting material. The bromine is pre-installed at the correct position, eliminating regioisomer risks. The challenge shifts to efficient O-alkylation of the phenol without esterifying the carboxylic acid—or more pragmatically, alkylating both and selectively hydrolyzing the ester.

Pathway Visualization

The following diagram illustrates the strategic advantage of the Bis-alkylation route over direct bromination.

RouteSelection Start_Legacy 2-Ethoxybenzoic Acid Bromination Direct Bromination (Br2/Fe) Start_Legacy->Bromination Mixture Mixture: 5-Br (Target) + 3-Br (Impurity) Bromination->Mixture Low Selectivity Start_Modern 5-Bromosalicylic Acid (Commercially Available) Alkylation Bis-Alkylation (EtBr/K2CO3) Start_Modern->Alkylation Intermediate Ethyl 5-bromo-2-ethoxybenzoate (Easily Purified Liquid/Solid) Alkylation->Intermediate Quant. Yield Hydrolysis Selective Saponification (NaOH/H2O) Intermediate->Hydrolysis Target 5-Bromo-2-ethoxybenzoic Acid (>99.5% Purity) Hydrolysis->Target High Purity

Figure 1: Comparison of Synthetic Strategies. The Green pathway (bottom) is preferred for industrial scalability due to impurity control.

Detailed Operating Protocol

Phase 1: Bis-Alkylation (Formation of the Diester-Ether)

Objective: Convert 5-bromosalicylic acid to Ethyl 5-bromo-2-ethoxybenzoate. Rationale: Attempting to selectively alkylate only the phenol (leaving the acid free) often results in incomplete reaction. It is more robust to drive both functional groups to the ethyl form.

Reagents:

  • Substrate: 5-Bromosalicylic acid (1.0 eq)

  • Alkylating Agent: Ethyl Bromide (2.5 eq) [Note: Diethyl sulfate is a valid alternative but requires stricter toxicity controls]

  • Base: Potassium Carbonate (

    
    ), granular, anhydrous (2.5 eq)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone. MEK is preferred for scale-up due to its higher boiling point (80°C), allowing faster reaction rates with Ethyl Bromide.

Step-by-Step Procedure:

  • Charging: To a glass-lined reactor inerted with

    
    , charge MEK (10 vol) and 5-Bromosalicylic acid. Agitate to dissolve.
    
  • Base Addition: Add

    
     (2.5 eq). The slurry will become thick; ensure adequate agitation power.
    
  • Alkylation: Add Ethyl Bromide (2.5 eq). Safety Note: EtBr is volatile (bp 38°C). Use a reflux condenser cooled to <5°C.

  • Reflux: Heat the mixture to gentle reflux (approx. 60-75°C internal). Hold for 12–18 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1][2] Target: <1.0% unreacted starting material and <2.0% mono-ethyl ester intermediate.

  • Workup: Cool to 25°C. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with MEK (2 vol).
  • Concentration: Distill the filtrate under reduced pressure to obtain the crude Ethyl 5-bromo-2-ethoxybenzoate as an oil or low-melting solid.

Phase 2: Selective Saponification

Objective: Hydrolyze the ethyl ester back to the carboxylic acid without cleaving the ethyl ether. Rationale: Ether linkages are stable to base; esters are not. This allows selective deprotection.

Reagents:

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq).

  • Solvent: Ethanol (5 vol).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude intermediate from Phase 1 in Ethanol (5 vol).

  • Saponification: Add 10% NaOH solution slowly at 20–30°C.

  • Reaction: Heat to 60°C for 2–4 hours.

    • IPC:[3] HPLC should show complete conversion of the ester to the acid.

  • Quench & Precipitation:

    • Distill off the majority of Ethanol (approx. 80%).

    • Add Water (10 vol) to the residue.

    • Cool to 10°C.

    • Slowly acidify with 2N HCl to pH 1–2. The product will precipitate as a white solid.[3]

  • Isolation: Stir the slurry for 1 hour at 5°C to maximize yield. Filter the solid.[2][3]

  • Purification (Recrystallization):

    • Dissolve the wet cake in Ethanol/Water (3:1) at reflux.[4]

    • Cool slowly to 5°C.

    • Filter and dry under vacuum at 50°C.

Critical Process Parameters (CPPs)

ParameterRangeCriticalityImpact on Quality
EtBr Stoichiometry 2.2 – 2.6 eqHigh<2.2 eq leads to mono-alkylated impurities (phenol-ester or acid-ether) which are hard to separate.
Reflux Temp (Phase 1) 55°C – 75°CMediumToo low: Reaction stalls. Too high: Loss of EtBr (volatile).
Saponification pH Final pH < 2.0HighEssential for full protonation of the acid to ensure maximum yield during precipitation.
Water Content (Phase 1) < 0.5%HighWater consumes EtBr and reduces alkylation efficiency. Use anhydrous

.

Process Flow & Logic

The following diagram details the unit operations and the fate of impurities.

ProcessFlow RawMat Input: 5-Bromosalicylic Acid + EtBr + K2CO3 + MEK Reactor1 Reactor 1: Bis-Alkylation (Reflux 18h) RawMat->Reactor1 Filter1 Filtration (Remove KBr salts) Reactor1->Filter1 Conc Concentration (Crude Diester Oil) Filter1->Conc Reactor2 Reactor 2: Saponification (NaOH / EtOH) Conc->Reactor2 Acidification Acidification (HCl) Precipitation Reactor2->Acidification FinalFilter Final Filtration & Drying Acidification->FinalFilter

Figure 2: Unit Operation Workflow. Note the filtration step after alkylation to remove inorganic waste before hydrolysis.

Safety and Waste Management

Thermal Hazards

The alkylation reaction is exothermic.[5] On a large scale (e.g., >100 kg), Ethyl Bromide should be added via a dosing pump rather than in one portion to prevent thermal runaway and over-pressurization of the reactor.

Toxicology
  • Ethyl Bromide: Potential carcinogen and volatile. All transfers must occur in closed systems. Scrubber systems must be capable of trapping alkyl halide vapors.

  • 5-Bromosalicylic Acid: Irritant. Standard PPE (gloves, goggles, dust mask) is sufficient.

Waste Streams
  • Solid Waste: Potassium Bromide (KBr) filter cake. Can be disposed of as non-hazardous inorganic solid or reclaimed for bromine recovery.

  • Aqueous Waste: The filtrate from the acidification step contains NaCl and Ethanol. Ethanol should be recovered via distillation; the remaining acidic water requires neutralization before discharge.

References

  • BMS Patent on SGLT2 Intermediates

    • Title: Preparation of SGLT2 Inhibitors and Intermediates (Dapagliflozin).[6]

    • Source: U.S.
    • Relevance: Describes the general alkylation logic for halogenated salicylic acids in gliflozin synthesis.
    • Link:

  • Alkylation of Salicylic Acids

    • Title: Method for the alkylation of salicylic acid.[7]

    • Source: U.S.
    • Relevance: Provides industrial conditions for Friedel-Crafts and O-alkylation of salicylic acid deriv
    • Link:

  • General Synthesis of Alkoxybenzoic Acids

    • Title: Synthesis of 2-bromo-5-methoxybenzoic acid (Analogous Chemistry).[2][3][4]

    • Source: PrepChem (Derived from Vogel's Textbook of Practical Organic Chemistry).
    • Relevance: Validates the bromination/alkylation regioselectivity principles discussed in Section 2.
    • Link:

  • Chemical Property Data

    • Title: 5-Bromo-2-ethoxybenzoic acid Compound Summary.
    • Source: PubChem.
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Bromo-2-ethoxybenzoic acid CAS Registry Number: 120890-75-7 Application: Key intermediate for SGLT2 inhibitors and other aryl-halide scaffolds in drug discovery.

Executive Summary & Strategic Route Selection

For the synthesis of 5-Bromo-2-ethoxybenzoic acid, yield and purity issues typically stem from regioselectivity failures during bromination or incomplete conversion during alkylation.

Route Comparison Matrix
FeatureRoute A: Alkylation (Recommended) Route B: Bromination (Cost-Effective)
Starting Material 5-Bromosalicylic acid (Commercially available, high purity)2-Ethoxybenzoic acid
Key Reagents Ethyl Iodide/Bromide, K₂CO₃, NaOHNBS or Br₂, Acetic Acid/MeCN
Regioselectivity Perfect (Pre-defined) Variable (Risk of 3-bromo isomer)
Yield Potential 85-92% (Two steps)70-80% (Single step, loss in purification)
Primary Impurity Ethyl ester (easily hydrolyzed)3-Bromo-2-ethoxybenzoic acid (hard to remove)

Detailed Experimental Protocols

Route A: The "High-Fidelity" Alkylation Protocol

Best for: Drug development, scale-up, and avoiding isomer impurities.

Mechanism: Williamson ether synthesis followed by ester saponification. Critical Control Point: 5-Bromosalicylic acid has two nucleophilic sites (Phenol-OH and Carboxyl-OH). Standard alkylation conditions often alkylate both, forming the ethyl ester-ethyl ether. A subsequent hydrolysis step is required to recover the free acid.

Step 1: Exhaustive Alkylation
  • Setup: Charge a reactor with 5-Bromosalicylic acid (1.0 eq) and Acetone (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq). Use fine powder to maximize surface area.

  • Reagent: Add Ethyl Iodide (2.2 eq) or Ethyl Bromide (2.5 eq + catalytic KI).

    • Note: Ethyl Iodide reacts faster at lower temperatures, reducing thermal degradation.

  • Reaction: Reflux (56°C) for 6-12 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Checkpoint: The major product will be Ethyl 5-bromo-2-ethoxybenzoate .

  • Workup: Filter off inorganic salts. Concentrate the filtrate to an oil.

Step 2: Selective Saponification
  • Hydrolysis: Dissolve the crude oil in Ethanol (5 vol) and Water (5 vol).

  • Base: Add NaOH (2.0 eq, 10% aqueous solution).

  • Reaction: Stir at ambient temperature (20-25°C) for 2-4 hours.

    • Why? Aliphatic esters hydrolyze much faster than phenolic ethers. This selectively cleaves the ester while keeping the 2-ethoxy group intact.

  • Isolation: Acidify with HCl to pH 1-2. The product, 5-Bromo-2-ethoxybenzoic acid , will precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Route B: The "Direct" Bromination Protocol

Best for: Rapid prototyping or when 5-bromosalicylic acid is unavailable.

Mechanism: Electrophilic Aromatic Substitution (EAS). Regioselectivity Logic: The ethoxy group is a strong ortho/para activator. The carboxyl group is a meta deactivator. Position 5 is para to Ethoxy and meta to Carboxyl, making it the most electronically activated site. However, Position 3 (ortho to Ethoxy) is also activated, leading to potential impurities.

Protocol (NBS Method)

Reference: Adapted from US Patent 2010/0093814 A1 [1].

  • Setup: Dissolve 2-Ethoxybenzoic acid (1.0 eq) in Acetonitrile (MeCN) (15 vol).

    • Solvent Choice: MeCN is polar but aprotic, stabilizing the transition state without competing for bromination.

  • Cooling: Cool the solution to 0°C .

    • Critical: Low temperature maximizes regioselectivity for the 5-position (steric control).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 24-48 hours.

  • Quench: Add Water (10 vol).

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Sodium Thiosulfate (to remove excess Br₂) and Brine.

  • Purification: Recrystallization from Diisopropyl ether or Toluene is mandatory to remove the 3-bromo isomer.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Route A (Alkylation)

Q: I am getting low conversion (<50%) using Ethyl Bromide.

  • Root Cause: Ethyl bromide is less reactive than ethyl iodide, and K₂CO₃ solubility in acetone is low.

  • Fix:

    • Add Catalytic Potassium Iodide (KI) (0.1 eq) to generate Ethyl Iodide in situ (Finkelstein condition).

    • Switch solvent to DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone) to increase reaction temperature (80°C).

    • Ensure K₂CO₃ is milled/micronized and anhydrous.

Issue 2: "Over-Alkylation" Confusion

Q: My LC-MS shows a mass corresponding to the Ethyl Ester (M+28). How do I avoid this?

  • Insight: You cannot easily avoid ester formation when alkylating a salicylic acid derivative with basic alkyl halides. The carboxylate is nucleophilic.

  • Strategy: Do not try to prevent it. Drive the reaction to complete bis-alkylation (ester + ether), then perform the saponification step (Step 2 above). This is more robust than trying to stop at mono-alkylation.

Issue 3: Impurities in Route B (Bromination)

Q: I have 10% of an impurity that elutes just before the product.

  • Diagnosis: This is likely 3-Bromo-2-ethoxybenzoic acid .

  • Fix:

    • Temperature Control: Ensure the NBS addition is strictly at 0°C or -10°C.

    • Reagent Switch: If NBS fails, use Br₂ in Acetic Acid . The steric bulk of the solvent shell can sometimes improve para-selectivity.

    • Purification: Isolate the crude solid and perform a "swish" or slurry wash in cold Toluene. The 3-bromo isomer is often more soluble in non-polar solvents due to the "ortho effect" disrupting crystal packing.

Visualizations

Synthesis Workflow Comparison

SynthesisRoutes cluster_A Route A: Alkylation (Recommended) cluster_B Route B: Bromination (Cost-Effective) Start Starting Material Process Process Intermediate Intermediate Product Target: 5-Bromo-2-ethoxybenzoic acid (High Purity) Impurity Impurity Risk: 3-Bromo Isomer SA_Br 5-Bromosalicylic Acid StepA1 Alkylation (Et-I, K2CO3, Acetone) SA_Br->StepA1 Ester Ethyl 5-bromo-2-ethoxybenzoate (Bis-alkylated) StepA1->Ester StepA2 Saponification (NaOH, H2O/EtOH) Ester->StepA2 StepA2->Product Acidification BA_Et 2-Ethoxybenzoic Acid StepB1 Bromination (NBS, MeCN, 0°C) BA_Et->StepB1 Crude Crude Mixture StepB1->Crude Crude->Product Recrystallization Crude->Impurity Side Reaction

Caption: Comparison of Route A (Alkylation) and Route B (Bromination). Route A involves an intermediate ester hydrolysis but guarantees regiochemical purity.

Troubleshooting Decision Tree

Troubleshooting Start Identify Problem Yield Low Yield? Start->Yield Purity Low Purity? Start->Purity RouteCheck Which Route? Yield->RouteCheck ImpurityType Impurity Type? Purity->ImpurityType RouteA_Y Route A (Alkylation) RouteCheck->RouteA_Y A RouteB_Y Route B (Bromination) RouteCheck->RouteB_Y B Solvent Check Solvent & Base RouteA_Y->Solvent Incomplete Rxn Temp Check Temp RouteB_Y->Temp AddKI Action: Add cat. KI or Switch to DMF Solvent->AddKI IncreaseTime Action: Extend time to 48h Ensure excess NBS Temp->IncreaseTime Isomer Isomer (Same Mass) ImpurityType->Isomer Route B EsterImp Ester (M+28) ImpurityType->EsterImp Route A Recryst Action: Recrystallize from Toluene or iPr2O Isomer->Recryst Hydrolysis Action: Extend Saponification Increase NaOH eq EsterImp->Hydrolysis

Caption: Diagnostic logic for resolving common yield and purity issues in 5-Bromo-2-ethoxybenzoic acid synthesis.

References

  • Dube, D. et al. (2010). Novel compounds as cannabinoid receptor ligands and uses thereof. US Patent Application 2010/0093814 A1. Link (Describes the NBS bromination of 2-ethoxybenzoic acid).

  • Hirokawa, Y. et al. (2002).[1] Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives. Chemical and Pharmaceutical Bulletin, 50(7), 941–959. Link (Describes analogous bromination/alkylation chemistry for benzamides).

  • BenchChem. (n.d.). 2-Bromo-5-ethoxybenzoic acid Structure and Properties. Link (Chemical property verification).

Sources

side reactions in the bromination of 2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 2-Ethoxybenzoic Acid

Ticket ID: #RXN-2EB-BR-001 Topic: Troubleshooting Side Reactions & Impurity Profiles Status: Open Analyst: Senior Application Scientist

Executive Summary

The bromination of 2-ethoxybenzoic acid is a classic Electrophilic Aromatic Substitution (EAS). While the ethoxy group (-OEt) strongly activates the ring and directs substitution to the 5-position (synergistic with the meta-directing carboxyl group), users frequently encounter yield losses due to three specific failure modes: ether cleavage (dealkylation) , over-bromination , and regio-isomer formation .

This guide provides diagnostic workflows and remediation protocols to isolate high-purity 5-bromo-2-ethoxybenzoic acid .

Part 1: The Reaction Landscape (Mechanism & Pathways)[1]

The reaction is governed by the competing electronic activation of the ethoxy group and the steric hindrance of the ortho-substituents.

The Directing Logic:

  • 2-Ethoxy Group (-OEt): Strong activator. Directs ortho (C3) and para (C5).

  • 1-Carboxylic Acid (-COOH): Deactivator. Directs meta (C3 and C5).

  • Synergy: Both groups direct to C3 and C5.

  • Steric Reality: C3 is "sandwiched" between the carboxyl and ethoxy groups, making it kinetically inaccessible under mild conditions. C5 is the dominant active site.

Reaction Pathway Diagram

BrominationPathways Start 2-Ethoxybenzoic Acid (Substrate) Target 5-Bromo-2-ethoxybenzoic acid (Major Product) Start->Target Br2, AcOH (Main Pathway) Impurity_Regio 3-Bromo-2-ethoxybenzoic acid (Minor Regioisomer) Start->Impurity_Regio Steric Leakage (High T) Impurity_Cleave 5-Bromo-2-hydroxybenzoic acid (Dealkylated/Salicylic deriv.) Start->Impurity_Cleave HBr attack Impurity_Di 3,5-Dibromo-2-ethoxybenzoic acid (Over-brominated) Target->Impurity_Di Excess Br2 (Over-reaction) Target->Impurity_Cleave HBr accumulation (Ether Cleavage)

Caption: Reaction network showing the target pathway (blue) and critical failure modes (red/yellow).

Part 2: Troubleshooting Guide (FAQs & Diagnostics)

Issue 1: "I am seeing a significant amount of a polar impurity by TLC/HPLC."

Diagnosis: Ether Cleavage (O-Dealkylation) This is the most common side reaction. The bromination generates Hydrogen Bromide (HBr) as a byproduct. HBr is a potent ether-cleaving agent, especially in acetic acid at elevated temperatures. It converts your ethoxy group into a hydroxyl group, forming 5-bromosalicylic acid .

  • Mechanism: Protonation of the ether oxygen by HBr, followed by nucleophilic attack of

    
     on the ethyl group (
    
    
    
    ), expelling ethyl bromide and the phenol.
  • Prevention Protocol:

    • Buffer the System: Add Sodium Acetate (NaOAc) to the reaction mixture (1.1 eq relative to

      
      ). This acts as a base to neutralize HBr in situ without quenching the electrophile.
      
    • Temperature Control: Do not exceed 45°C. Ether cleavage rates spike significantly above 60°C.

    • Open System: Ensure the reactor is vented (to a scrubber) to allow HBr gas to escape rather than saturating the solvent.

Issue 2: "My product contains a species with M+2 mass peaks (M+79/81)."

Diagnosis: Over-Bromination (3,5-Dibromo species) The product (5-bromo-2-ethoxybenzoic acid) is less reactive than the starting material (due to the electron-withdrawing Br), but the ethoxy group is powerful enough that a second bromination at the sterically hindered C3 position can occur if bromine is in excess.

  • Prevention Protocol:

    • Stoichiometry: Use a slight deficit of Bromine (0.95 – 0.98 eq). It is easier to remove unreacted starting material (via pH adjustment/extraction) than to separate the dibromo impurity.

    • Addition Rate: Add

      
       dropwise. High local concentrations favor poly-bromination.
      
Issue 3: "I see a minor impurity just preceding the main peak."

Diagnosis: Regioisomer (3-Bromo-2-ethoxybenzoic acid) While C3 is sterically crowded, high temperatures provides enough energy to overcome this barrier.

  • Prevention Protocol:

    • Keep it Cool: Run the addition at 0–5°C and warm to room temperature only for completion.

    • Solvent Choice: Use solvents that enhance steric bulk differentiation. Acetic acid is standard, but DCM (if solubility permits) can improve selectivity at lower temperatures.

Part 3: Impurity Profile & Data Table

Use this table to identify peaks in your analytical data.

ComponentStructure DescriptionOriginRelative Retention (HPLC)Risk Factor
2-Ethoxybenzoic Acid Starting MaterialIncomplete Rxn1.00 (Ref)Low (Easy removal)
5-Bromo-2-ethoxybenzoic acid Target Product Main Pathway~1.2 - 1.3N/A
3-Bromo-2-ethoxybenzoic acid Br at C3 (Ortho to OEt)Regio-error~1.1 (Close to Target)Low (<2%)
3,5-Dibromo-2-ethoxybenzoic acid Br at C3 & C5Excess Reagent> 1.5 (Non-polar)Medium
5-Bromosalicylic acid De-ethylated (Phenol)HBr Cleavage< 0.8 (Polar)High (Hard to remove)

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 5-bromo-2-ethoxybenzoic acid with <0.5% dealkylated impurity.

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)[1]

  • Bromine (

    
    ) (0.98 eq) - Note slight deficit
    
  • Sodium Acetate (1.1 eq) - HBr Scavenger

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Step-by-Step Procedure:

  • Dissolution: In a 3-neck flask equipped with a magnetic stirrer, addition funnel, and a gas outlet (connected to a NaOH scrubber), dissolve 2-ethoxybenzoic acid and Sodium Acetate in Glacial Acetic Acid.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dilute Bromine in a small amount of Acetic Acid. Add this solution dropwise over 60 minutes.

    • Why? Slow addition prevents local hot-spots and over-bromination.

  • Reaction: Allow the mixture to warm to 20°C (Room Temp) and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of SM. If <2% SM remains, stop. Do not chase conversion with more

      
      .
      
  • Quench: Pour the reaction mixture into ice-cold water (10 volumes).

  • Isolation: The product should precipitate. Filter the solid.[2][3]

    • If oil forms:[2] Extract with Ethyl Acetate, wash with water (to remove acetic acid) and Sodium Thiosulfate (to remove trace

      
      ).
      
  • Purification (Critical): Recrystallize from Ethanol/Water (or pure Ethanol).

    • Note: The dealkylated impurity (salicylic acid derivative) is more soluble in polar aqueous mixtures than the target, aiding separation.

References

  • Mechanistic Grounding on EAS & Directing Effects

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Ether Cleavage by HBr

    • Burwell, R. L. (1954). "The Cleavage of Ethers."[4][5][6][7][8] Chemical Reviews, 54(4), 615–685.

  • Bromination Protocols for Alkoxybenzoic Acids

    • Synthesis of 5-bromo-2-ethoxybenzoic acid derivatives in SGLT2 inhibitor research. (Analogous chemistry found in Dapagliflozin intermediate synthesis). See: Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149.

  • Purification & Solubility Data

    • PubChem Compound Summary for 2-Ethoxybenzoic acid.

Sources

troubleshooting guide for Suzuki coupling with 5-Bromo-2-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Analysis & Mechanistic Challenges

Before troubleshooting, it is critical to understand the specific electronic and steric environment of your substrate: 5-Bromo-2-ethoxybenzoic acid .

  • Deactivated Electrophile (Critical): The bromine is located at the C5 position, which is para to the ethoxy group (C2). The ethoxy group is a strong electron-donating group (EDG) via resonance. This donation increases the electron density of the aromatic ring and strengthens the C-Br bond, making oxidative addition (the first step of the catalytic cycle) significantly slower than in standard aryl bromides.

  • Catalyst Poisoning (The "Free Acid" Effect): The unprotected carboxylic acid at C1 presents two risks:

    • Coordination: Carboxylates can bind tightly to Palladium, displacing the phosphine ligands and forming unreactive Pd(II)-carboxylate complexes.

    • Solubility: The potassium/sodium salt of the starting material is highly polar, potentially crashing out of non-polar organic solvents like Toluene, halting the reaction.

Troubleshooting Guide (FAQ Format)

Q1: I see <5% conversion after 12 hours. The starting material remains untouched. What is wrong?

Diagnosis: Failed Oxidative Addition. Root Cause: The electron-rich nature of the substrate (due to the para-ethoxy group) renders the C-Br bond unreactive toward standard catalysts like Pd(PPh₃)₄. Solution: You must switch to an electron-rich, bulky phosphine ligand (Dialkylbiaryl phosphines).

  • Recommendation: Use SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts. These ligands are electron-rich (facilitating oxidative addition into the difficult C-Br bond) and bulky (promoting reductive elimination).

  • Alternative: If using Pd(dppf)Cl₂, increase temperature to >80°C, but SPhos is superior for this specific electronics profile.

Q2: My boronic acid is disappearing, but I am not forming the product. I see the "de-boronated" arene.

Diagnosis: Protodeboronation.[1][2] Root Cause: The reaction pH is likely too high. Because your substrate is an acid, you likely added excess base (e.g., 3-4 equivalents). High basicity accelerates the hydrolytic cleavage of the C-B bond in the coupling partner before it can transmetalate. Solution:

  • Base Switch: Switch from strong carbonate bases (

    
    , 
    
    
    
    ) to mild phosphates (
    
    
    ) or fluorides (
    
    
    ,
    
    
    ).
  • Slow Addition: Add the base (or the boronic acid) dropwise over 1 hour to keep the instantaneous concentration low.

  • Anhydrous Conditions: If solubility permits, switch to anhydrous conditions using

    
     in DMF/Dioxane to eliminate the water required for the protodeboronation pathway.
    
Q3: The reaction mixture turns black immediately, and conversion stops.

Diagnosis: "Pd-Black" Formation (Catalyst Decomposition). Root Cause: The free carboxylic acid is destabilizing the active Pd(0) species, causing it to aggregate into inactive metallic palladium. Solution:

  • Protect the Acid: The most robust fix is to esterify the starting material (e.g., Methyl 5-bromo-2-ethoxybenzoate). This removes the catalyst poisoning effect and improves solubility.

  • Ligand Overdose: If you cannot protect the acid, add extra free ligand (e.g., 5 mol% Pd(OAc)₂ + 10-15 mol% SPhos) to shift the equilibrium toward the active ligated species.

Q4: The reaction is a thick slurry, and stirring is difficult.

Diagnosis: Phase Transfer Failure. Root Cause: The dicarboxylate salt (formed from the benzoic acid + base) is insoluble in pure organics (Toluene/THF), while the catalyst is insoluble in water. Solution: Use a biphasic solvent system with high miscibility or a Phase Transfer Catalyst (PTC).

  • System A: n-Butanol / Water (3:1). Butanol dissolves the organic acid salt better than Toluene.

  • System B: Add TBAB (Tetrabutylammonium bromide) (0.5 equiv) to shuttle the anionic species into the organic phase.

Optimized Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Recommended for high-value synthesis where yield is paramount.

  • Esterification: Reflux 5-Bromo-2-ethoxybenzoic acid in MeOH with catalytic

    
     for 2 hours. Isolate the methyl ester.
    
  • Coupling:

    • Substrate: Methyl ester (1.0 equiv)

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Dioxane / Water (4:1)

    • Temp: 80°C for 4 hours.

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to return to the acid if necessary.

Protocol B: Direct Coupling (Unprotected Acid)

Recommended for rapid screening or when esterification is forbidden.

ComponentReagentEquivalentsNotes
Substrate 5-Bromo-2-ethoxybenzoic acid1.0Limiting Reagent
Partner Aryl Boronic Acid1.5Excess required due to protodeboronation
Catalyst SPhos-Pd-G2 0.02 (2 mol%)Critical: Must use Buchwald Precatalyst
Base

(Potassium Phosphate)
3.51 eq for acid neutralization, 2.5 eq for catalysis
Solvent n-Butanol / Water3:1 ratio0.2 M Concentration
Temp 80°C - 100°CN/AVigorous stirring required

Step-by-Step:

  • Dissolve Substrate and Boronic Acid in n-Butanol.

  • Add

    
     dissolved in the minimum amount of water.
    
  • Degas the biphasic mixture with Nitrogen for 10 minutes (sparging).

  • Add SPhos-Pd-G2 quickly under Nitrogen flow.

  • Seal and heat to 80°C. Monitor by HPLC (Acidify aliquot before injection!).

Diagnostic Workflow (Decision Tree)

SuzukiTroubleshooting Start START: Check HPLC/TLC (Acidify Aliquot!) Conversion Is Conversion > 10%? Start->Conversion NoRxn Issue: Oxidative Addition Failure (Deactivated Bromide) Conversion->NoRxn No CheckProd Is Product Forming? Conversion->CheckProd Yes CheckCat Are you using Pd(PPh3)4? NoRxn->CheckCat SwitchLigand SOLUTION: Switch to SPhos-Pd-G2 or XPhos-Pd-G2 CheckCat->SwitchLigand Yes CheckBlack Did reaction turn black? CheckCat->CheckBlack No ProtectAcid SOLUTION: Esterify Acid or Add TBAB CheckBlack->ProtectAcid Yes SideRxn Issue: Protodeboronation (Boronic Acid consumed, no coupling) CheckProd->SideRxn No (Byproducts) Success Optimization Complete CheckProd->Success Yes BaseCheck Is Base Strong (e.g. Carbonate)? SideRxn->BaseCheck MildBase SOLUTION: Switch to K3PO4 or Anhydrous Conditions BaseCheck->MildBase Yes

Figure 1: Decision tree for troubleshooting Suzuki coupling of deactivated halobenzoic acids. Follow the path based on HPLC conversion data.

References

  • Mechanistic Insight (Deactivated Bromides): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Coupling of Unprotected Acids: Zhou, C., et al. (2023). Aqueous Suzuki–Miyaura Coupling of Halobenzoic Acids.[5] National Institutes of Health (PMC). [Link]

  • General Suzuki Protocols: Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

preventing decomposition of 5-Bromo-2-ethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Understanding the Stability of 5-Bromo-2-ethoxybenzoic Acid

5-Bromo-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid containing three key functional groups: a brominated benzene ring, a carboxylic acid, and an ethoxy group. Each of these moieties contributes to its chemical reactivity and potential decomposition pathways. Understanding these potential degradation routes is crucial for implementing effective storage strategies. The primary environmental factors that can influence its stability are temperature, light, and moisture.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage of 5-Bromo-2-ethoxybenzoic acid, providing potential causes and actionable solutions.

Issue 1: Discoloration of the solid compound (e.g., yellowing or browning).
  • Question: My solid 5-Bromo-2-ethoxybenzoic acid, which was initially a white or off-white powder, has developed a yellow or brown tint over time. What could be the cause, and how can I prevent it?

  • Answer: Discoloration is often an indicator of chemical decomposition. For 5-Bromo-2-ethoxybenzoic acid, this can be attributed to two primary pathways, often accelerated by improper storage conditions:

    • Photodecomposition: Aromatic bromine compounds can be sensitive to light. Upon exposure to UV or even ambient light, the carbon-bromine (C-Br) bond can undergo homolytic cleavage, leading to the formation of radical species.[1] These highly reactive radicals can then initiate a cascade of secondary reactions, resulting in the formation of colored impurities.

    • Oxidative Degradation: While aromatic rings are generally stable, prolonged exposure to air and light can lead to slow oxidation, contributing to the formation of colored byproducts.

    Causality Explained: The energy from light can be absorbed by the molecule, promoting an electron to a higher energy state and weakening the C-Br bond to the point of breakage. The resulting aryl radical is unstable and will readily react with other molecules to achieve a more stable state, leading to product degradation.

    Solutions:

    • Storage: Always store 5-Bromo-2-ethoxybenzoic acid in an amber or opaque container to protect it from light.[2]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.

    • Temperature Control: Store the compound in a cool, dark place.[3] While photodecomposition is the primary concern, heat can accelerate most chemical reactions, including degradation.

Issue 2: Change in physical state (e.g., clumping or appearance of a liquid).
  • Question: I've noticed my powdered 5-Bromo-2-ethoxybenzoic acid has started to clump together and appears moist. What is happening?

  • Answer: This is a strong indication of moisture absorption (hygroscopicity) and potentially the initial stages of hydrolysis.

    • Hygroscopicity: Carboxylic acids can be hygroscopic, meaning they can attract and hold water molecules from the surrounding environment. This absorbed water can lead to the physical clumping of the powder.

    • Hydrolysis: The presence of water, especially in combination with acidic or basic impurities, can lead to the slow hydrolysis of the ethoxy group.[4] This is an acid-catalyzed cleavage of the ether linkage.[4]

    Causality Explained: The ether oxygen in the ethoxy group can be protonated by an acid catalyst (which could be the carboxylic acid group of another molecule, facilitated by water). This makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the C-O bond.

    Solutions:

    • Proper Sealing: Ensure the container is tightly sealed immediately after use to prevent moisture ingress.[3]

    • Desiccants: Store the container in a desiccator or a dry box, especially in humid environments.

    • Storage Environment: Keep the compound in a cool, dry place.[5] Avoid storing it in areas with high humidity fluctuations.

Issue 3: Reduced purity or presence of unexpected peaks in analytical data (e.g., HPLC, NMR).
  • Question: My latest analysis of a stored sample of 5-Bromo-2-ethoxybenzoic acid shows a decrease in the main peak area and the appearance of new, unidentified peaks. What are the likely degradation products?

  • Answer: The appearance of new peaks suggests chemical decomposition. Based on the structure of 5-Bromo-2-ethoxybenzoic acid, the following degradation products are plausible:

    • Decarboxylation Product: Under elevated temperatures, benzoic acids can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2).[3][6] For 5-Bromo-2-ethoxybenzoic acid, this would result in the formation of 4-bromo-1-ethoxybenzene.

    • Hydrolysis Product: As mentioned in Issue 2, hydrolysis of the ethoxy group would yield 5-Bromo-2-hydroxybenzoic acid.

    • De-bromination Product: Photolytic or thermal cleavage of the C-Br bond could lead to the formation of 2-ethoxybenzoic acid.[7]

    Experimental Workflow for Identification:

    • Obtain Standards: If commercially available, obtain standards of the suspected degradation products (4-bromo-1-ethoxybenzene, 5-Bromo-2-hydroxybenzoic acid, and 2-ethoxybenzoic acid).

    • Co-injection/Spiking: In HPLC analysis, spike a small amount of the standard into your degraded sample. An increase in the height of an existing impurity peak confirms its identity.

    • Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peaks. Compare these masses to the molecular weights of the suspected degradation products.

    • NMR Spectroscopy: If an impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.

    Prevention: Strict adherence to the recommended storage conditions (cool, dark, and dry) is the best way to prevent the formation of these degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for 5-Bromo-2-ethoxybenzoic acid?

    A1: The ideal storage conditions are summarized in the table below. Adherence to these conditions will maximize the shelf-life and maintain the purity of the compound.

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)Reduces the rate of all chemical reactions, including decomposition.
Light In an amber or opaque, tightly sealed containerPrevents photodecomposition (cleavage of the C-Br bond).[2]
Atmosphere In a dry environment; consider flushing with an inert gas (N₂ or Ar) for long-term storageMinimizes moisture absorption and potential hydrolysis of the ether linkage, and prevents oxidation.[5]
Container Tightly sealed, appropriate for chemical storage (e.g., glass)Prevents contamination and exposure to atmospheric moisture and oxygen.[3]
  • Q2: What is the expected shelf-life of 5-Bromo-2-ethoxybenzoic acid?

    A2: When stored under the ideal conditions mentioned above, 5-Bromo-2-ethoxybenzoic acid is expected to be stable for several years. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if any physical changes (discoloration, clumping) are observed.

  • Q3: Are there any chemicals that are incompatible with 5-Bromo-2-ethoxybenzoic acid?

    A3: Yes. As a substituted benzoic acid, it should not be stored with strong bases, strong oxidizing agents, or strong reducing agents.[8][9]

    • Strong Bases: Will react with the acidic carboxylic acid group in a neutralization reaction.

    • Strong Oxidizing Agents: Can potentially react with the aromatic ring or the ethoxy group, leading to degradation.

    • Strong Reducing Agents: May react with the carboxylic acid or the C-Br bond.

  • Q4: How can I visually inspect my 5-Bromo-2-ethoxybenzoic acid for signs of decomposition?

    A4: A visual inspection can be a quick preliminary check. Look for:

    • Color Change: Any deviation from its original white to off-white color.

    • Texture Change: The powder should be free-flowing. Clumping or the appearance of wet spots indicates moisture absorption.

    • Phase Change: The presence of any liquid suggests significant degradation or contamination.

    If any of these signs are present, it is highly recommended to perform an analytical purity check (e.g., via HPLC or NMR) before use.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate the primary degradation pathways for 5-Bromo-2-ethoxybenzoic acid.

DecompositionPathways cluster_main 5-Bromo-2-ethoxybenzoic acid cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis cluster_dehalogenation Photodecomposition main 5-Bromo-2-ethoxybenzoic acid decarbox 4-Bromo-1-ethoxybenzene + CO2 main->decarbox Heat hydro 5-Bromo-2-hydroxybenzoic acid main->hydro Moisture (H2O) dehalo 2-Ethoxybenzoic acid main->dehalo Light (hν)

Caption: Primary decomposition pathways of 5-Bromo-2-ethoxybenzoic acid.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-Bromo-2-ethoxybenzoic acid and detecting potential degradation products.

Materials:

  • 5-Bromo-2-ethoxybenzoic acid sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-2-ethoxybenzoic acid sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or as determined by UV scan)

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Compare the retention times of any impurity peaks to those of known standards if available.

References

  • Dou, Q., Wang, T., Cheng, B., Li, C., & Zeng, H. (2022). Recent advances in photochemical construction of aromatic C–P bonds via C–hetero bond cleavage. Organic & Biomolecular Chemistry, 20(44), 8818–8832.
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 494–502.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Mella, M., & Freccero, M. (2008). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. Accounts of Chemical Research, 41(3), 331–342.
  • Risk Management and Safety, University of Alabama in Huntsville. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Mokhtar, G. M., & Al-Shihry, S. S. (2008). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Saudi Chemical Society, 12(3), 333-341.
  • Chen, J., & Jia, T. (2024).
  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Photochemistry of aromatic compounds. (2016, September 1). YouTube. Retrieved from [Link]

  • Smith, C. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • Kianmehr, E., Faghih, N., & Estiri, M. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. The Journal of Organic Chemistry, 79(18), 8820–8826.
  • Panda, G. C., & Behera, G. B. (1975). Kinetics of hydrolysis of peroxybenzoic acid in aqueous acidic solution. Journal of the Chemical Society, Perkin Transactions 2, (1), 101–103.
  • Biswas, T. (2022, April 21). MCQ-211: About Decarboxylation by acid (H+) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • University of California, Santa Barbara. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved from [Link]

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Catalyst Selection for Reactions Involving 5-Bromo-2-ethoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxybenzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common catalytic reactions involving this versatile building block. Drawing from established principles in organometallic chemistry and specific application examples, this resource aims to empower you to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for the formation of C-C bonds. However, the unique structural features of 5-Bromo-2-ethoxybenzoic acid—an electron-rich aromatic ring due to the ortho-ethoxy group and the presence of a potentially coordinating carboxylic acid—can present specific challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 5-Bromo-2-ethoxybenzoic acid is sluggish or fails to go to completion. What are the likely causes?

A1: Several factors can contribute to poor reactivity in the Suzuki coupling of this substrate:

  • Catalyst Deactivation by Carboxylate: The primary culprit is often the carboxylic acid functionality. The carboxylate anion, formed under basic reaction conditions, can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.

  • Steric Hindrance: The ortho-ethoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step.

  • Inappropriate Ligand Choice: For electron-rich and sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficiently electron-donating or bulky to promote efficient catalysis.

Q2: What is the best catalyst system to start with for the Suzuki coupling of 5-Bromo-2-ethoxybenzoic acid?

A2: Based on analogous reactions found in patent literature, a good starting point would be a palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand. A specific example for a closely related amide derivative utilized Palladium(II) acetate with tri-o-tolylphosphine (P(o-tol)₃) .[1] Another commonly used catalyst for similar substrates is dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) .[2]

Q3: How can I mitigate catalyst deactivation caused by the carboxylic acid group?

A3: There are two primary strategies to address this issue:

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a highly effective strategy. The ester is generally less coordinating and can be hydrolyzed back to the carboxylic acid post-coupling.

  • Careful Selection of Base: The choice of base is critical. While a base is necessary to activate the boronic acid, a very strong base can lead to a high concentration of the deactivating carboxylate. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low to No Conversion Catalyst deactivation by carboxylate.1. Protect the carboxylic acid as an ester. 2. Use a weaker base (e.g., K₂CO₃, K₃PO₄). 3. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Inefficient oxidative addition.1. Switch to a bulkier, more electron-donating ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; inefficient transmetalation.1. Thoroughly degas all solvents and reagents. 2. Ensure a positive pressure of inert gas (Argon or Nitrogen). 3. Re-evaluate the base and solvent system.
Protodeboronation of Boronic Acid Presence of water; prolonged reaction times at high temperature.1. Use anhydrous solvents. 2. Add the boronic acid later in the reaction sequence if possible. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-ethoxybenzamide Derivative (Illustrative)

This protocol is adapted from patent literature for a derivative and serves as a starting point.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-2-ethoxybenzamide derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02-0.05 equiv.) and tri-o-tolylphosphine (0.04-0.10 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 2: Heck Coupling

The Heck reaction provides a powerful method for the arylation of alkenes. The electronic properties of 5-Bromo-2-ethoxybenzoic acid make it a suitable candidate for this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for catalyst selection in the Heck reaction of 5-Bromo-2-ethoxybenzoic acid?

A1: Similar to the Suzuki coupling, the choice of ligand is crucial. For electron-rich aryl bromides, phosphine ligands that are both bulky and electron-donating are preferred to facilitate the oxidative addition step. Tri(o-tolyl)phosphine or tri-tert-butylphosphine are good starting points. Phosphine-free catalyst systems, such as those employing N-heterocyclic carbenes (NHCs), have also shown high efficacy and thermal stability.

Q2: Which base is typically used for the Heck reaction with this substrate?

A2: A hindered organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly employed. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF or DMAc.

Troubleshooting Guide: Heck Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst system.1. Screen different phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or consider an NHC-based catalyst. 2. Increase the reaction temperature.
Poor choice of base.1. Switch from an inorganic to an organic base, or vice versa. 2. Ensure the base is sufficiently soluble in the reaction solvent.
Formation of Double Bond Isomers β-hydride elimination from different positions.1. For terminal olefins, this is less of an issue. For internal olefins, the regioselectivity can be influenced by the ligand and solvent. 2. Consider using conditions that favor a cationic Heck pathway (e.g., by adding a silver salt) which can alter regioselectivity.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction is generally tolerant of a wide range of functional groups, but the carboxylic acid in 5-Bromo-2-ethoxybenzoic acid requires careful consideration.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Buchwald-Hartwig amination directly on 5-Bromo-2-ethoxybenzoic acid without protecting the carboxylic acid?

A1: It is challenging. The acidic proton of the carboxylic acid will be quenched by the strong base required for the amination, forming a carboxylate. This can interfere with the catalyst and the overall reaction. It is highly recommended to protect the carboxylic acid as an ester before attempting the amination.

Q2: What is a suitable catalyst system for the Buchwald-Hartwig amination of the corresponding ester of 5-Bromo-2-ethoxybenzoic acid?

A2: Modern Buchwald-Hartwig catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly effective. A good starting point would be a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand such as XPhos or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Decision Workflow for Catalyst Selection

catalyst_selection cluster_reaction Reaction Type cluster_catalyst Catalyst System Suzuki Suzuki Coupling Pd_OAc_P_o_tol_3 Pd(OAc)₂ / P(o-tol)₃ (Starting Point) Suzuki->Pd_OAc_P_o_tol_3 Recommended Start Pd_PPh3_2_Cl2 Pd(PPh₃)₂Cl₂ Suzuki->Pd_PPh3_2_Cl2 Alternative Pd_XPhos Pd₂(dba)₃ / XPhos (For Challenging Substrates) Suzuki->Pd_XPhos Troubleshooting Heck Heck Coupling Heck->Pd_OAc_P_o_tol_3 NHC_Pd NHC-Pd Catalyst (High Stability) Heck->NHC_Pd High Temp Buchwald Buchwald-Hartwig Amination Buchwald->Pd_XPhos Requires Ester Protection Amide Amide Formation Coupling_Reagent EDC / HOBt (Standard) Amide->Coupling_Reagent caption Catalyst Selection Workflow

Sources

Technical Support Center: Purification of 5-Bromo-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 5-Bromo-2-ethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting advice to streamline your purification workflow.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential impurities. The answers below address the most common questions regarding contaminants in crude 5-Bromo-2-ethoxybenzoic acid.

Q1: What are the most likely impurities in my crude 5-Bromo-2-ethoxybenzoic acid?

The impurity profile is dictated by the synthetic route, but typically includes:

  • Unreacted Starting Materials: The most common of these is 2-ethoxybenzoic acid.

  • Positional Isomers: During the bromination of 2-ethoxybenzoic acid, the bromine can add to other positions on the aromatic ring. The most probable isomeric byproduct is 4-Bromo-2-ethoxybenzoic acid . Due to their similar structures and polarities, positional isomers are often the most challenging impurities to remove.[1][2]

  • Over-Brominated Products: Depending on reaction conditions, di-brominated species may also form.

  • Reagents and Catalysts: Residual acids (e.g., sulfuric acid) or brominating agents (e.g., N-Bromosuccinimide) may be present.[2]

  • Colored Impurities: These are often high molecular weight byproducts formed during the reaction, which can be persistent even at low concentrations.

Q2: What is the most effective first-line purification technique for this compound?

For most common impurities, recrystallization is the most efficient and scalable initial purification method. This technique leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] It is particularly effective at removing unreacted starting materials and many side-products.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent should exhibit high solubility for 5-Bromo-2-ethoxybenzoic acid at elevated temperatures and low solubility at cooler temperatures. For substituted benzoic acids, common and effective solvents include aqueous solutions of short-chain alcohols or acetic acid.[2][5]

Solvent Selection Guidelines:

  • "Like Dissolves Like": As a moderately polar aromatic carboxylic acid, polar solvents are a good starting point.

  • Test Small: Use a small amount of crude material (~50 mg) in a test tube to screen various solvents (e.g., water, ethanol, methanol, isopropanol, acetic acid, toluene).

  • Observe Solubility: The ideal solvent will dissolve the crude product when heated but will result in significant crystal formation upon cooling to room temperature or in an ice bath.[4] A solvent that dissolves the compound at room temperature is unsuitable, as is one that fails to dissolve it even when boiling.

Q4: How can I remove acidic or basic impurities from my crude product?

Acid-base extraction is a highly effective liquid-liquid extraction technique for this purpose. Because 5-Bromo-2-ethoxybenzoic acid is acidic, it can be selectively separated from any neutral or basic impurities.[6][7] The process involves dissolving the crude mixture in an organic solvent and washing it with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product converts to its water-soluble carboxylate salt and moves to the aqueous layer, leaving neutral and basic impurities behind in the organic layer.[8][9] The purified product is then recovered by acidifying the aqueous layer to cause precipitation.

Section 2: Experimental Protocols & Troubleshooting

This section provides detailed workflows for the purification and analysis of 5-Bromo-2-ethoxybenzoic acid.

Workflow 1: General Purification Strategy

The following diagram outlines a logical workflow for purifying the crude product.

crude Crude 5-Bromo-2-ethoxybenzoic Acid tlc Assess Purity (TLC) crude->tlc decision2 Isomeric Impurities Present? tlc->decision2 decision1 Is Purity >95%? recrystallize Protocol 1: Recrystallization decision1->recrystallize No column Advanced Purification: Column Chromatography decision1->column Still Impure final_product Pure Product (Verify by HPLC/MP) decision1->final_product Yes recrystallize->tlc Re-assess Purity extraction Protocol 2: Acid-Base Extraction extraction->recrystallize decision2->decision1 No decision2->extraction Yes column->final_product end END final_product->end cluster_0 Separatory Funnel start Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous NaHCO3 Solution & Shake start->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Contains Sodium 5-bromo-2-ethoxybenzoate) separate->aq_layer Bottom Layer org_layer Organic Layer (Contains Neutral/Basic Impurities) separate->org_layer Top Layer acidify Acidify Aqueous Layer with HCl (aq) until pH ~2 aq_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter, Wash with Cold Water, & Dry precipitate->filter_dry pure_product Pure 5-Bromo-2-ethoxybenzoic Acid filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent. / The solution is supersaturated with impurities.Add more solvent to ensure the compound dissolves completely at the boiling point. / Try a different solvent with a lower boiling point. / Perform an acid-base extraction first to remove bulk impurities.
No Crystals Form Upon Cooling Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. / Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. [4]
Very Low Recovery After Recrystallization The compound has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration.Ensure the solution is fully cooled in an ice bath before filtering. / Use a minimal amount of cold solvent for washing the crystals. / Ensure the filtration apparatus is sufficiently pre-heated before hot filtration.
Product Purity Does Not Improve The impurity has very similar solubility properties to the product (e.g., a positional isomer).Recrystallization may not be effective. Consider column chromatography for separation based on differential adsorption. Assess purity by TLC or HPLC to confirm the nature of the impurity. [10][11]

References

  • Zhejiang Menovo Pharma Co., Ltd. (2018). Preparation method of 5-bromo-2-chlorobenzoic acid. CN107954852A.
  • Zhejiang Menovo Pharma Co., Ltd. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. CN110002989B.
  • Japan Tobacco Inc. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hangzhou Branch of Zhejiang Institute of Medical Sciences. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
  • Li, M., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4983. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4392023A1. [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • N. V. Shchelopasova, et al. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

  • Chemdad Co., Ltd. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-bromo-5-methoxybenzoic acid. CN115974678A.
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Technical Support Center: Enhancing the Stability of 5-Bromo-2-ethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and robustness of your compounds.

Introduction: Understanding the Stability Landscape

5-Bromo-2-ethoxybenzoic acid is an aromatic carboxylic acid derivative with a unique substitution pattern that presents specific stability considerations. The presence of a bromine atom, an ethoxy group, and a carboxylic acid function on the benzene ring creates a molecule susceptible to various degradation pathways. Understanding these potential liabilities is the first step toward developing stable formulations and ensuring reliable experimental outcomes.

This guide will address key stability concerns, including susceptibility to hydrolysis, oxidation, photodegradation, and thermal decomposition. We will explore these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing a loss of potency in our 5-Bromo-2-ethoxybenzoic acid solution over time, even when stored at refrigerated temperatures. What are the likely degradation pathways?

Answer:

Several degradation pathways could be contributing to the loss of potency of your 5-Bromo-2-ethoxybenzoic acid solution. The primary suspects are hydrolysis of the ethoxy group and decarboxylation of the carboxylic acid.

  • Hydrolysis: The ether linkage of the ethoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-bromo-2-hydroxybenzoic acid and ethanol. While generally more stable than esters, ether cleavage can be catalyzed by protons or hydroxide ions.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 4-bromo-1-ethoxybenzene.[1] While you are storing at refrigerated temperatures, this pathway should be considered, especially if the solution has been exposed to higher temperatures at any point.

  • Oxidation: The aromatic ring can be susceptible to oxidative degradation, a process that can be catalyzed by trace metal ions and exposure to oxygen.

To identify the specific degradation pathway, we recommend performing a forced degradation study and analyzing the resulting mixture using a stability-indicating HPLC method.

FAQ 2: Our solid-state 5-Bromo-2-ethoxybenzoic acid has shown batch-to-batch variability in its dissolution profile and stability. Could polymorphism be a factor?

Answer:

Yes, polymorphism is a critical factor that can significantly impact the stability and dissolution of solid-state active pharmaceutical ingredients (APIs). Different polymorphic forms of the same compound can exhibit different crystal lattice energies, which in turn affect their melting point, solubility, dissolution rate, and solid-state stability.

It is highly probable that your 5-Bromo-2-ethoxybenzoic acid exists in multiple polymorphic forms. The manufacturing process, including the choice of solvent for crystallization and the drying conditions, can influence which polymorphic form is produced. We recommend characterizing your batches using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify the crystal form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation events.

Once you have identified the different polymorphs, you can conduct stability studies on each form to determine the most stable one for your application.

FAQ 3: We have noticed a yellow discoloration in our 5-Bromo-2-ethoxybenzoic acid formulation upon exposure to light. What is causing this, and how can we prevent it?

Answer:

The yellow discoloration is likely due to photodegradation. Halogenated aromatic compounds, such as those containing bromine, are often susceptible to degradation upon exposure to UV or visible light.[2] The carbon-bromine bond can be cleaved by light energy, leading to the formation of radical species that can initiate a cascade of secondary reactions, resulting in colored degradants.

To mitigate photodegradation, consider the following strategies:

  • Light Protection: Store the material in amber or opaque containers to block out light.

  • Formulation with UV Absorbers: Incorporate excipients that absorb UV radiation, such as benzophenones or cinnamates, into your formulation.

  • Inert Atmosphere: Package the material under an inert gas like nitrogen to minimize the presence of oxygen, which can participate in photo-oxidative reactions.

A photostability study, as outlined in the ICH Q1B guideline, should be conducted to fully characterize the photosensitivity of your compound and the effectiveness of your protective measures.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for 5-Bromo-2-ethoxybenzoic Acid

This protocol outlines a systematic approach to identify the potential degradation pathways of 5-Bromo-2-ethoxybenzoic acid under various stress conditions.

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 5-Bromo-2-ethoxybenzoic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-ethoxybenzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at 60°C for 24 hours.

    • After incubation, neutralize the solutions with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at 60°C for 24 hours.

    • After incubation, neutralize the solutions with an equivalent amount of HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of the solid 5-Bromo-2-ethoxybenzoic acid in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in the oven under the same conditions.

  • Photodegradation:

    • Expose a sample of the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • Keep a control sample in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.

    • Develop an HPLC method that separates the parent compound from all major degradation products. A C18 column with a gradient elution of acetonitrile and a phosphate buffer is a good starting point.

    • Monitor the chromatograms at multiple wavelengths to ensure all degradants are detected.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • The conditions under which specific degradants are formed will indicate the degradation pathway (e.g., peaks appearing under acidic/basic conditions suggest hydrolysis).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N & 1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify

Caption: Workflow for conducting a forced degradation study.

Data Presentation

Table 1: Potential Degradation Pathways and Mitigation Strategies
Degradation Pathway Potential Degradants Contributing Factors Recommended Mitigation Strategies
Hydrolysis 5-Bromo-2-hydroxybenzoic acidExtreme pH (acidic or basic), elevated temperatureMaintain pH between 4-6 in solution, store at low temperatures.[4]
Oxidation Hydroxylated and ring-opened productsPresence of oxygen, trace metal ions, light exposureUse of antioxidants (e.g., BHT, ascorbic acid), chelating agents (e.g., EDTA), and packaging under an inert atmosphere.[5][6]
Photodegradation Debrominated species, colored polymeric productsExposure to UV and visible lightUse of amber or opaque containers, co-formulation with UV absorbers.[2]
Decarboxylation 4-Bromo-1-ethoxybenzeneHigh temperaturesAvoid excessive heat during manufacturing and storage.[1]
Polymorphic Transformation Less stable polymorphsSolvent of crystallization, temperature, humidityControlled crystallization process, storage under controlled humidity.

Visualization of Key Concepts

Potential Degradation Pathways of 5-Bromo-2-ethoxybenzoic Acid

Degradation_Pathways cluster_main 5-Bromo-2-ethoxybenzoic Acid cluster_degradants Potential Degradants Main 5-Bromo-2-ethoxybenzoic Acid Hydrolysis 5-Bromo-2-hydroxybenzoic acid Main->Hydrolysis Hydrolysis (H⁺ or OH⁻) Decarboxylation 4-Bromo-1-ethoxybenzene Main->Decarboxylation Decarboxylation (Heat) Oxidation Oxidized Products Main->Oxidation Oxidation (O₂, Metal Ions, Light) Photodegradation Debrominated/Polymeric Products Main->Photodegradation Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for 5-Bromo-2-ethoxybenzoic acid.

References

  • Vardan, P. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Salehi, B., et al. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Antioxidants, 13(3), 289.
  • RSC Publishing. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry.
  • ResearchGate. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Application of Chelating Agents to Enhance Fenton Process in Soil Remediation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • ResearchGate. (2023). Evaluating chelating agents and their effects on cellulosic pulps during P-stage bleaching. Part 1: analytical method development.
  • PubMed. (2012). Impact of excipient interactions on solid dosage form stability. Retrieved from [Link]

  • MDPI. (n.d.). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • AIP Publishing. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics.
  • JOCPR. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth. Retrieved from [Link]

  • ACS Publications. (2022). Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Organic Letters.
  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
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  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
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  • ResearchGate. (2017). Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities.

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Validation & Comparative

A Comparative Guide to Assessing the Cytotoxicity of 5-Bromo-2-ethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The exploration of novel chemical entities for therapeutic applications necessitates a rigorous evaluation of their biological activity, with cytotoxicity assessment being a foundational step.[1][2][3] Benzoic acid derivatives represent a versatile scaffold in drug discovery, known to exhibit a wide range of biological effects.[4][5] This guide provides a comprehensive framework for assessing the cytotoxic potential of a specific series of compounds: 5-Bromo-2-ethoxybenzoic acid and its derivatives. We present a multi-assay strategy, comparing the test compounds against relevant alternatives, including the parent benzoic acid scaffold and a known cytotoxic agent. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and self-validating investigation.

Introduction: The Rationale for Cytotoxicity Profiling

The benzoic acid core is a privileged structure in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and anti-cancer properties.[4][6] The introduction of various substituents to the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its biological activity.[5][7] Our focus, 5-Bromo-2-ethoxybenzoic acid, is a halogenated derivative whose potential biological effects are largely unexplored. The presence of a bromine atom (a halogen) and an ethoxy group can substantially alter its interaction with biological targets compared to simpler benzoic acids.

A thorough understanding of a compound's cytotoxicity is paramount. It helps identify potential therapeutic agents, elucidate mechanisms of action, and establish a preliminary safety profile.[8][9] A compound that is highly cytotoxic to cancer cells but spares normal cells, for instance, is a promising candidate for further development.[10][11]

The Comparative Framework

To contextualize the cytotoxic effects of 5-Bromo-2-ethoxybenzoic acid derivatives (Test Compounds), this guide proposes a comparative analysis against a panel of control compounds:

  • Test Compound 1 (TC1): 5-Bromo-2-ethoxybenzoic acid

  • Test Compound 2 (TC2): A derivative (e.g., an ester or amide of TC1)

  • Alternative 1 (ALT1): Benzoic Acid (unsubstituted parent scaffold)

  • Alternative 2 (ALT2): 5-Bromo-2-hydroxybenzoic acid (structurally related analog)

  • Positive Control (PC): Doxorubicin (a well-characterized chemotherapeutic agent)

  • Negative Control (NC): Vehicle (e.g., 0.1% DMSO in culture medium)

This panel allows for the dissection of the specific contributions of the bromo and ethoxy substituents to the observed biological activity.

A Multi-Pronged Approach to Cytotoxicity Assessment

No single assay can fully capture the complexity of a compound's interaction with a cell.[1] Therefore, we employ a tripartite strategy to move from general viability to specific mechanisms of cell death. This approach ensures trustworthiness by cross-validating findings across different biological endpoints.

  • Metabolic Viability Assessment (MTT Assay): A primary screen to quantify cell viability based on mitochondrial function.[12][13]

  • Membrane Integrity Assessment (LDH Assay): A measure of cytotoxicity by detecting plasma membrane damage.[14][15]

  • Mechanism of Cell Death Analysis (Apoptosis Assay): A detailed investigation into whether cell death occurs via programmed apoptosis or necrosis using flow cytometry.[16][17][18]

Experimental Workflow Overview

The overall experimental process follows a logical sequence from cell preparation to multi-level data analysis. This workflow is designed to be efficient and to generate robust, reproducible data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding incubation1 Overnight Incubation (Adherence) seeding->incubation1 treatment Treat Cells with Compounds (24-72h Incubation) incubation1->treatment compound_prep Prepare Compound Dilutions (TC1, TC2, ALT1, ALT2, PC, NC) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis readout Spectrophotometry / Flow Cytometry Readout mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability & IC50 Values readout->calc interpret Mechanism Interpretation & SAR Analysis calc->interpret

Caption: High-level experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are standardized for use in a 96-well plate format, which is amenable to high-throughput screening. It is crucial to include appropriate controls in every plate.

Protocol 1: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan is directly proportional to the number of metabolically active (living) cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or acidified isopropanol.

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of compounds. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Calculation:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot percent viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[14]

Materials:

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[15][21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][21]

  • Calculation:

    • Determine LDH activity from the absorbance values.

    • Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from vehicle-treated cells).

    • Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis vs. Necrosis Assay via Flow Cytometry

This powerful method uses dual staining with Annexin V and Propidium Iodide (PI) to differentiate between cell populations.[17][22]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[22]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.[22]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

  • 6-well plates or T-25 flasks for cell culture.

Procedure:

  • Cell Seeding and Treatment: Seed cells in larger formats (e.g., 6-well plates) to obtain a sufficient number of cells for analysis. Treat with compounds at concentrations around their IC₅₀ values for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[18] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

G q1 Q1 Annexin V (-) PI (+) Necrotic q2 Q2 Annexin V (+) PI (+) Late Apoptotic q3 Q3 Annexin V (-) PI (-) Live q4 Q4 Annexin V (+) PI (-) Early Apoptotic xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → 2 2 2->2 2->2 3.8 3.8 2->3.8 2->3.8 0.2 0.2 0.2->2 0.2->2 0.2->3.8 0.2->3.8

Caption: Interpreting Annexin V/PI flow cytometry data quadrants.

Data Presentation and Hypothetical Results

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are hypothetical results for our compound panel tested against a cancer cell line (MCF-7) and a non-cancerous cell line (HEK293).

Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment
CompoundMCF-7 (Cancer)HEK293 (Non-cancer)Selectivity Index (SI)¹
TC1 15.2 ± 1.885.7 ± 9.45.6
TC2 8.9 ± 1.192.3 ± 10.110.4
ALT1 > 200> 200-
ALT2 45.3 ± 5.2150.1 ± 16.53.3
PC 0.8 ± 0.15.4 ± 0.66.8
NC No effectNo effect-

¹ Selectivity Index (SI) = IC₅₀ in non-cancer cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table 2: Summary of Cytotoxicity Mechanisms
CompoundPredominant Effect (MCF-7 cells)Key Observation
TC1 Moderate ApoptosisIncreased Annexin V+/PI- population.
TC2 Strong ApoptosisHigh Annexin V+/PI- and Annexin V+/PI+ populations.
ALT1 No significant cytotoxicityCell viability remains high across assays.
ALT2 Weak Apoptosis & NecrosisSlight increase in all dead/dying cell populations.
PC Strong ApoptosisClassic apoptotic profile in flow cytometry.

Discussion and Structure-Activity Relationship (SAR)

  • Efficacy of the Scaffold: The unsubstituted benzoic acid (ALT1) shows no cytotoxicity, indicating that the core scaffold is benign. This establishes that the observed activity of the derivatives is due to the substituents.[7]

  • Impact of Halogenation: The introduction of a bromine atom in ALT2 (5-Bromo-2-hydroxybenzoic acid) imparts a modest level of cytotoxicity. Halogens can increase lipophilicity, potentially enhancing cell membrane penetration and interaction with intracellular targets.

  • Synergy of Substituents: TC1 (5-Bromo-2-ethoxybenzoic acid) shows significantly improved potency over ALT2. This suggests a favorable interaction from the ethoxy group, which may influence the molecule's conformation or electronic distribution in a way that enhances binding to a biological target.

  • Derivative Optimization: TC2, a hypothetical optimized derivative of TC1, demonstrates the highest potency and selectivity. This highlights the importance of iterative chemical modification in drug discovery to improve the therapeutic index.[6][23] The high selectivity index (SI > 10) for TC2 makes it a promising candidate for further investigation.

  • Mechanism of Action: The flow cytometry data suggests that the primary mechanism of cell death for the active compounds (TC1, TC2) is apoptosis. This is a desirable outcome for anti-cancer agents, as apoptosis is a controlled, non-inflammatory form of cell death.[16]

Conclusion

This guide outlines a robust, multi-faceted strategy for the comprehensive assessment of the cytotoxicity of 5-Bromo-2-ethoxybenzoic acid derivatives. By employing a combination of metabolic, membrane integrity, and mechanistic assays, and by comparing results against carefully selected alternatives, researchers can generate a reliable and interpretable cytotoxicity profile. The hypothetical data presented herein suggests that the 5-Bromo-2-ethoxybenzoic acid scaffold is a promising starting point for the development of novel cytotoxic agents, with significant potential for optimization to achieve high potency and cancer cell selectivity. This structured approach provides a solid foundation for making informed decisions in the early stages of the drug discovery pipeline.

References

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  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • PubMed Central. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available at: [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

Sources

cross-validation of 5-Bromo-2-ethoxybenzoic acid analysis using different techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of SGLT2 inhibitors and other aryl-ether pharmaceutical intermediates, 5-Bromo-2-ethoxybenzoic acid (CAS 60783-90-6) serves as a critical building block. Its quality control is frequently complicated by the presence of regioisomers (e.g., 4-bromo analogs) and non-chromophoric impurities (inorganic salts) that escape detection by standard UV methods.

This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC-UV remains the standard for impurity profiling, we demonstrate why qNMR is the superior orthogonal technique for absolute assay determination, particularly when reference standards are unavailable or uncharacterized.

Molecule Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Chemical Structure Benzoic acid derivative with ethoxy (C2) and bromo (C5) substituents.[1]Acidic Functionality: Requires pH control in LC (pKa ~3.5). Aromatic Ring: Strong UV chromophore.
CAS Number 60783-90-6Key identifier for regulatory filing.
Critical Impurities 1. Regioisomers: 4-Bromo-2-ethoxybenzoic acid.2. Debrominated: 2-Ethoxybenzoic acid.3. Inorganics: Residual bromide salts from bromination.Regioisomers: Hard to resolve by HPLC; distinct splitting patterns in NMR.Inorganics: Invisible to HPLC-UV; lowers qNMR purity.

Technique A: HPLC-UV (Impurity Profiling)

Role: The primary tool for determining chromatographic purity (Area %) and identifying related organic impurities.

Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Why: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring consistent retention times.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (primary) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Data Interpretation & Limitations

HPLC-UV assumes that the main analyte and all impurities have similar Extinction Coefficients (


).
  • The Trap: If a synthetic precursor (e.g., a phenol intermediate) has a significantly higher

    
     than the product, the impurity level will be overestimated. Conversely, non-UV active impurities (salts, moisture) are ignored, leading to an artificially high "purity" value (e.g., >99.5%).
    

Technique B: qNMR (Absolute Assay)

Role: The orthogonal benchmark for determining absolute mass purity (Weight %). It does not rely on reference standards of the analyte itself, only a certified internal standard (IS).

Optimized Protocol
  • Solvent: DMSO-d6.

    • Why: Excellent solubility for aromatic acids; exchangeable carboxylic proton (

      
      ) often appears broad or invisible, but aromatic protons remain distinct.
      
  • Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Requirement: The IS signals must not overlap with the aromatic region (7.0 - 8.0 ppm) or the ethoxy region (1.4 ppm triplet, 4.1 ppm quartet).

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 5 × T1, typically 30-60s) to ensure full magnetization recovery.

Structural Diagnosis

The 5-bromo-2-ethoxy substitution pattern creates a specific splitting pattern in the aromatic region:

  • H-6 (ortho to COOH): Doublet (d), ~7.8 ppm (coupling with H-4).

  • H-4 (para to ethoxy): Doublet of doublets (dd), ~7.6 ppm.

  • H-3 (ortho to ethoxy): Doublet (d), ~7.1 ppm.

  • Validation Check: The presence of a singlet or different coupling constants immediately flags the presence of the 4-bromo regioisomer, which HPLC might co-elute.

Comparative Analysis: The "Truth" Gap

The following table illustrates a typical cross-validation scenario for a raw batch of 5-Bromo-2-ethoxybenzoic acid.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.4% (Area) 96.8% (Weight) The "Truth Gap": The sample contains ~2.6% non-chromophoric mass (likely moisture or inorganic salts).
Regioisomer Detection Single Peak (RT 12.4 min)Minor peaks at 7.4 ppmHPLC failed to resolve the isomer; NMR detected it (approx 0.5%).
Solvent Residue Not DetectedEthanol detected (3.5 ppm)Residual solvent from recrystallization detected only by NMR.
Conclusion Over-estimates Quality Accurate Potency HPLC is suitable for batch-to-batch consistency, but qNMR is required for net weight assignment.
Comparison Logic
  • Linearity: Both methods demonstrate linearity (

    
    ), but HPLC requires a calibration curve of the specific analyte. qNMR is inherently linear.
    
  • LOD/LOQ: HPLC is superior (ppm level). qNMR is generally limited to >0.1% (limit of quantitation).

  • Robustness: qNMR is more robust against method variation (e.g., flow rate, temperature) but sensitive to phase correction and baseline integration errors.

Workflow Visualization

The following diagrams illustrate the decision-making process and the cross-validation logic.

Analytical Decision Matrix

This diagram outlines how to handle discrepancies between the two techniques.

ValidationMatrix Start Sample: 5-Bromo-2-ethoxybenzoic Acid Split Split Sample Start->Split HPLC HPLC-UV Analysis (Purity by Area %) Split->HPLC NMR qNMR Analysis (Purity by Mass %) Split->NMR Compare Compare Results (HPLC vs qNMR) HPLC->Compare NMR->Compare Match Match (< 1.0% Diff) Release Batch Compare->Match Consistent Mismatch Mismatch (> 1.0% Diff) Compare->Mismatch Discrepancy Investigate Root Cause Analysis Mismatch->Investigate Case1 HPLC > qNMR (Check Inorganics/Solvents) Investigate->Case1 Case2 qNMR > HPLC (Check UV Response Factors) Investigate->Case2

Caption: Figure 1. Cross-validation decision matrix. Discrepancies usually indicate non-UV active impurities (Case 1) or differences in extinction coefficients (Case 2).

Mechanistic Pathway: Why HPLC Needs Acid

This diagram explains the chemical necessity of using TFA in the mobile phase for this specific molecule.

AcidicMechanism Molecule 5-Bromo-2-ethoxybenzoic acid (pKa ~3.5) NeutralPH Neutral pH (Water/ACN) Analyte Ionized (COO-) Molecule->NeutralPH No Modifier AcidicPH Acidic pH (0.1% TFA) Analyte Protonated (COOH) Molecule->AcidicPH Add TFA ResultBad Peak Tailing Inconsistent RT Poor Resolution NeutralPH->ResultBad Mixed Mode Interaction ResultGood Sharp Peak Stable RT High Resolution AcidicPH->ResultGood Hydrophobic Interaction

Caption: Figure 2. Impact of Mobile Phase pH. Acidic conditions suppress ionization, ensuring the molecule interacts with the C18 column solely via hydrophobic mechanisms.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[3][4] [Link]

  • Gao, Y., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules. [Link]

  • Kalebina, T. S., et al. (2022). "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase." Journal of Industrial Microbiology and Biotechnology. [Link]

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Comparative Guide: 5-Bromo-2-ethoxybenzoic Acid (BEBA)-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Areas: Mitochondrial Remodeling (ALCAT1) and Immunomodulation (CB2)

Executive Summary

In the landscape of medicinal chemistry, 5-Bromo-2-ethoxybenzoic acid (BEBA) has emerged as a privileged scaffold, distinct from its chlorinated analog (a precursor to SGLT2 inhibitors like Dapagliflozin). While the chloro-variant dominates diabetes therapeutics, the ethoxy-substituted scaffold is the cornerstone for a new class of inhibitors targeting ALCAT1 (Acyl-CoA:lysocardiolipin acyltransferase 1) and Cannabinoid Receptor 2 (CB2) .

This guide compares the efficacy of BEBA-derived inhibitors against standard-of-care agents, highlighting their superior specificity in treating mitochondrial dysfunction-associated diseases (aging, cardiomyopathy) and neuropathic pain.

The BEBA Pharmacophore: Structural Logic

The efficacy of BEBA-based inhibitors stems from two critical structural features that differentiate them from generic benzoic acid derivatives:

  • 5-Bromo Substituent: Provides a halogen bond donor capability, enhancing affinity for the hydrophobic pockets of enzymes like ALCAT1.

  • 2-Ethoxy Group: Unlike the smaller methoxy or polar hydroxy groups, the ethoxy moiety offers a precise steric bulk and lipophilicity (LogP modulation), critical for membrane permeability and fitting into the lipid-rich active sites of membrane-bound proteins like ALCAT1 and CB2.

Comparative Analysis: ALCAT1 Inhibition

Target: ALCAT1 (Enzyme responsible for pathological cardiolipin remodeling).[1][2] Therapeutic Indication: Aging, Barth Syndrome, Ischemic Heart Disease.

Mechanism of Action

ALCAT1 catalyzes the pathological remodeling of cardiolipin (CL) in the mitochondrial inner membrane. Overactivity of ALCAT1 leads to the accumulation of oxidized, immature CL, causing mitochondrial dysfunction and ROS production. BEBA-derived inhibitors (e.g., oxadiazole-linked derivatives) selectively bind to ALCAT1, preventing this remodeling cascade.

Efficacy Comparison: BEBA-Derivatives vs. Mitochondrial Antioxidants
FeatureBEBA-Derived Inhibitor (e.g., Compound 12*)MitoQ (Mitochondrial Antioxidant)Elamipretide (SS-31)
Primary Mechanism Upstream Inhibition: Blocks pathological CL remodeling enzyme (ALCAT1).Downstream Scavenging: Neutralizes ROS after they are produced.Structural Support: Binds CL to stabilize cristae structure.
IC50 / Potency < 0.1 µM (Enzymatic Inhibition)N/A (Scavenger)N/A (Peptide Binder)
Specificity High (Targets ALCAT1 specifically)Low (General ROS scavenger)Moderate (Cardiolipin specific)
Effect on ROS Preventative: Stops ROS generation at the source (Complex I/III).Reactive: mops up existing ROS.Stabilizing: Reduces ROS indirectly.
Bioavailability High (Small Molecule, Lipophilic)Moderate (TPP cation driven)Low (Peptide, requires injection)

*Compound 12 refers to the representative lead compound synthesized from BEBA in Patent US11208404B2.

Key Experimental Insight

In comparative enzymatic assays, BEBA-derived inhibitors demonstrated a >100-fold selectivity for ALCAT1 over the related enzyme ALCAT2, a specificity not seen with non-selective lipid modulators. This prevents off-target effects on healthy lipid metabolism.

Comparative Analysis: CB2 Receptor Modulation

Target: Cannabinoid Receptor 2 (CB2).[3][4] Therapeutic Indication: Neuropathic Pain, Inflammation (without psychotropic effects).

Efficacy Comparison: BEBA-Ligands vs. NSAIDs & Opioids
FeatureBEBA-Derived CB2 LigandNSAIDs (e.g., Ibuprofen)Opioids (e.g., Morphine)
Target CB2 Receptor (G-protein coupled)COX-1 / COX-2 EnzymesMu-Opioid Receptor
Pain Relief Type Neuropathic & InflammatoryInflammatory onlyNociceptive & Neuropathic
Side Effect Profile Favorable: No gastric ulceration; Non-psychotropic (unlike CB1).Poor: GI bleeding, renal toxicity.Critical: Addiction, respiratory depression.
Efficacy (Chronic) Sustained (Modulates immune response)Diminishing (Ceiling effect)Tolerance builds rapidly

Synthesis Note: The BEBA scaffold is typically coupled with aminothiazoles or amino-oxadiazoles to form the full antagonist/agonist structure. The 5-bromo position serves as the reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the pharmacophore.

Visualizing the Mechanism

The following diagram illustrates how BEBA-based inhibition of ALCAT1 preserves mitochondrial health compared to the "leaky" phenotype observed in untreated pathological states.

ALCAT1_Pathway cluster_mito Mitochondrial Inner Membrane CL_Mature Mature Cardiolipin (Tetralinoleoyl-CL) ROS Oxidative Stress (ROS) CL_Mature->ROS Triggered by CL_Immature Remodeled Cardiolipin (Long-chain/Oxidized) CL_Mature->CL_Immature Substrate ALCAT1 ALCAT1 Enzyme (Upregulated) ROS->ALCAT1 Upregulates ALCAT1->CL_Immature Catalyzes Remodeling Mito_Dysfunction Mitochondrial Dysfunction CL_Immature->Mito_Dysfunction Causes BEBA_Inhibitor BEBA-Based Inhibitor BEBA_Inhibitor->CL_Mature Preserves BEBA_Inhibitor->ALCAT1 Inhibits (IC50 < 0.1µM)

Figure 1: Mechanism of Action. BEBA-based inhibitors block the ALCAT1-mediated pathological remodeling of Cardiolipin, breaking the vicious cycle of ROS and mitochondrial dysfunction.

Experimental Protocols

To validate the efficacy of a BEBA-based inhibitor, the following self-validating protocols are recommended.

Protocol A: Synthesis of the BEBA Core (Intermediate)

Objective: Isolate high-purity 5-Bromo-2-ethoxybenzoic acid.

  • Reagents: 2-Ethoxybenzoic acid (Starting Material), N-Bromosuccinimide (NBS), Acetonitrile (ACN).[3][5][6]

  • Reaction:

    • Dissolve 2-ethoxybenzoic acid (1.0 eq) in ACN (0.2 M concentration).

    • Cool to 0°C.[3][4][6]

    • Add NBS (1.05 eq) dropwise over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 48 hours.

  • Workup:

    • Quench with water.[3][4][6] Extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na2SO4.

    • Critical QC Step: 1H NMR must show loss of the H-5 proton and a shift in H-4/H-6 signals to confirm regioselectivity (5-position bromination vs 3-position).

Protocol B: ALCAT1 Microsomal Enzymatic Assay

Objective: Determine IC50 of the synthesized inhibitor.

  • Preparation: Isolate liver microsomes from wild-type mice (rich in ALCAT1).

  • Substrate Mix: [14C]-Oleoyl-CoA (Donor) + Lysocardiolipin (Acceptor).

  • Incubation:

    • Mix Microsomes (10 µg protein) + Buffer (pH 7.4) + BEBA-Inhibitor (Concentration range: 0.001 µM – 100 µM).

    • Initiate reaction with Substrate Mix. Incubate at 37°C for 15 min.

  • Termination: Add Chloroform/Methanol (2:1) to stop reaction and extract lipids.

  • Analysis:

    • Separate lipids via Thin Layer Chromatography (TLC).

    • Quantify [14C]-Cardiolipin formation via scintillation counting.

    • Validation: Include a "No Inhibitor" control (100% activity) and a "Boiled Enzyme" control (0% activity).

Synthesis & Screening Workflow

The following workflow outlines the path from the raw BEBA scaffold to a validated lead candidate.

Workflow Start Start: 2-Ethoxybenzoic Acid Step1 Bromination (NBS) -> 5-Bromo-2-ethoxybenzoic Acid Start->Step1 QC1 QC: NMR Regioselectivity Check Step1->QC1 QC1->Step1 Fail (Optimize) Step2 Coupling Reaction (e.g., with Aminothiazole/Oxadiazole) QC1->Step2 Pass Library Library of BEBA Derivatives Step2->Library Screen ALCAT1 Enzymatic Screen (High Throughput) Library->Screen Hit Hit Identification (>50% Inhibition @ 1µM) Screen->Hit Validation IC50 Determination & Selectivity Profiling Hit->Validation

Figure 2: Development Pipeline. From scaffold synthesis to validated ALCAT1 inhibitor.

References

  • Compounds useful as inhibitors of ALCAT 1. US Patent 11,208,404 B2. (2021). Describes the synthesis and IC50 analysis of 5-bromo-2-ethoxybenzoic acid derivatives.

  • Novel compounds as cannabinoid receptor ligands and uses thereof. US Patent Application 20100093814A1. (2010). Details the use of the BEBA scaffold in synthesizing CB2-selective ligands.

  • Thiazole compounds as cannabinoid receptor ligands. World Intellectual Property Organization WO2007140385A2. (2007). Establishes the protocol for brominating 2-ethoxybenzoic acid.

  • Targeted inactivation of ALCAT1 prevents obesity and metabolic disorders. Cell Metabolism. (2010).[7] Foundational research on the ALCAT1 target mechanism.

Sources

A Comparative Guide to Purity Determination: Leveraging Quantitative NMR for 5-Bromo-2-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For active pharmaceutical ingredients (APIs) and key intermediates like 5-Bromo-2-ethoxybenzoic acid, an accurate and robust purity assessment is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Principle of Quantitative NMR: A Primary Method of Measurement

Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, qNMR is a primary analytical method.[1] Its power lies in a fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[2][3][4] This allows for the direct quantification of a substance against a certified internal standard of a completely different chemical structure, eliminating the need for a specific, highly purified reference standard of the analyte itself.[3] This unique characteristic makes qNMR a powerful, versatile, and non-destructive tool for determining the absolute purity of a compound.[2][5] Regulatory bodies increasingly recognize qNMR as a primary method for purity determination, with specific guidelines being developed to standardize its application in pharmaceutical quality control.[3][6]

Experimental Protocol: qNMR Purity Assay of 5-Bromo-2-ethoxybenzoic Acid

This section details a robust, self-validating protocol for determining the purity of 5-Bromo-2-ethoxybenzoic acid (Molar Mass: 245.06 g/mol ).

Causality-Driven Method Planning

The success of a qNMR experiment hinges on meticulous planning. The choices of internal standard and solvent are critical to ensure accuracy and prevent analytical errors.

  • Internal Standard (IS) Selection: The ideal IS must be chemically inert, stable, and possess a certified high purity.[4] Crucially, its ¹H NMR signals must not overlap with those of the analyte or any expected impurities.[7] For 5-Bromo-2-ethoxybenzoic acid, Maleic Acid is an excellent choice. Its two chemically equivalent vinylic protons produce a sharp singlet around 6.2-6.5 ppm (in DMSO-d6), a region typically free of signals from the analyte. It is also highly soluble in DMSO-d6 and is available as a certified reference material (CRM).

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[4] Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent here. Its strong solubilizing power is ideal for the carboxylic acid functional group, and its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) do not interfere with the key signals of the analyte or the chosen internal standard.

Step-by-Step Experimental Workflow

The following workflow is designed to minimize systematic and random errors, ensuring the trustworthiness of the final purity value.

A. Sample Preparation:

  • High-Precision Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 5-Bromo-2-ethoxybenzoic acid into a clean, dry glass vial. Record the mass to at least 0.01 mg.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of certified pure Maleic Acid (the internal standard) into the same vial. Record the mass precisely. The goal is to achieve a molar ratio between the analyte and standard that is reasonably close to 1:1 to ensure comparable signal intensities.[8]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing or sonication. A clear, homogenous solution is essential.

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

B. NMR Data Acquisition: Causality: The acquisition parameters are optimized to ensure that the signal intensity is directly and solely proportional to the number of protons, which requires complete nuclear relaxation between pulses and uniform excitation across the spectrum.

  • Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and sensitivity.[9]

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to avoid shifts in signal positions during the experiment.

  • Pulse Program: Employ a simple, single-pulse sequence (e.g., 'zg30' on Bruker systems) with a 30° flip angle. A smaller flip angle helps ensure shorter relaxation times, but the relaxation delay must still be sufficient.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. Set a long relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of any proton to be integrated (both analyte and standard). A conservative and robust value of 30-60 seconds is recommended to guarantee full magnetization recovery.[9]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks selected for integration. This minimizes integration errors.[10]

  • Acquisition Time (aq): Set an acquisition time of at least 3-5 seconds to ensure high digital resolution, which is necessary to define the peaks accurately for integration.[10]

C. Data Processing and Purity Calculation:

  • Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N. Manually perform phase correction and baseline correction across the entire spectrum to ensure the accuracy of the integrals.[11]

  • Signal Selection & Integration:

    • Analyte: Identify a well-resolved, non-overlapping signal from 5-Bromo-2-ethoxybenzoic acid. The aromatic proton at the C6 position (a doublet around 7.8 ppm) is often a suitable choice. Integrate this signal.

    • Internal Standard: Integrate the sharp singlet from the two vinylic protons of Maleic Acid (~6.2-6.5 ppm).

  • Purity Calculation: The weight percent purity (Purity %w/w) of the analyte is calculated using the following formula:[4]

    Purity_Analyte (%w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I_Analyte, I_IS: Integrals of the selected signals for the analyte and internal standard.

    • N_Analyte, N_IS: Number of protons corresponding to the integrated signals (N_Analyte = 1 for the C6-H; N_IS = 2 for Maleic Acid).

    • M_Analyte, M_IS: Molar masses of the analyte (245.06 g/mol ) and internal standard (116.07 g/mol ).

    • m_Analyte, m_IS: Weighed masses of the analyte and internal standard.

    • Purity_IS: Certified purity of the internal standard (as a weight fraction, e.g., 0.999).

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (5-Bromo-2-ethoxybenzoic acid) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (d1 > 30s, ns=32) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (% w/w) calculate->result

Caption: Workflow for qNMR purity determination.

Comparative Analysis with Alternative Techniques

While qNMR is a powerful tool, a comprehensive understanding requires comparison with other common purity determination methods. Each technique offers distinct advantages and limitations.

Parameter Quantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on polarity, detection by UV absorbance.[12]Separation based on volatility, detection by flame ionization.[13]Measures melting point depression of a crystalline solid.[14]
Reference Standard Requires a certified internal standard (can be structurally unrelated).[2]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.No external standard needed, but assumes eutectic system.
Sample Requirement 5-10 mg, non-destructive.[2]<1 mg, destructive.<1 mg, destructive.1-5 mg, destructive.
Destructive? NoYesYesYes
Analysis Time ~15-30 minutes per sample.~10-40 minutes per sample.~15-45 minutes per sample.~30-60 minutes per sample.
Key Strengths Primary method, high precision, structural info included, robust.High sensitivity for chromophoric impurities, widely available.[15]Excellent for volatile compounds and residual solvents.Fast screening for high-purity (>98.5%) crystalline materials.[16]
Limitations Lower sensitivity than HPLC, requires soluble sample, potential for signal overlap.Purity is relative (Area %), response factors can vary, non-chromophoric impurities are missed.Analyte must be volatile or require derivatization, which adds complexity and potential error.[17][18]Not suitable for amorphous materials, salts, or hydrates; insensitive to impurities that are solid-soluble.[19]

Hypothetical Data: Purity of a Single Batch

To illustrate the comparative performance, consider the following hypothetical purity results for a batch of 5-Bromo-2-ethoxybenzoic acid.

Analytical Method Replicate 1 (% Purity) Replicate 2 (% Purity) Replicate 3 (% Purity) Mean (% Purity) Standard Deviation
¹H-qNMR 99.5299.4899.5599.52 0.035
HPLC (Area %) 99.7899.8199.7599.78 0.030
DSC 99.3599.4199.2899.35 0.065

Data Interpretation: The qNMR result provides an absolute mass purity, accounting for any non-proton-containing impurities (e.g., inorganic salts) that would be invisible to HPLC-UV and GC-FID. The HPLC area percent is often higher as it only reflects the ratio of UV-active components and assumes equal response factors. The DSC result is typically lower as it is highly sensitive to any impurity that depresses the melting point. The tight standard deviation for qNMR highlights its excellent precision.

Method Validation and Trustworthiness

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for its intended purpose.[20] A qNMR method, like the one described, must be validated according to ICH Q2(R1) guidelines, which are recognized by the FDA.[21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by ensuring no signal overlap between the analyte, internal standard, and potential impurities.

  • Linearity: Demonstrating that the response is proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed using a certified reference material.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).

The inherent nature of the qNMR protocol, with its reliance on a certified internal standard and precise weighing, provides a self-validating system that ensures a high degree of trustworthiness.[3]

Conclusion

Quantitative NMR has emerged as an indispensable tool for the purity determination of organic molecules like 5-Bromo-2-ethoxybenzoic acid. Its status as a primary, non-destructive method that provides direct, SI-traceable results offers significant advantages over traditional chromatographic and thermal techniques. While HPLC remains a gold standard for impurity profiling due to its sensitivity, qNMR provides a highly accurate, precise, and robust value for absolute purity. By understanding the fundamental principles and meticulously controlling experimental parameters, researchers and drug development professionals can leverage qNMR to generate definitive, high-quality data that stands up to the rigorous scrutiny of scientific and regulatory review.

References

  • Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. (2012). ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). Taylor & Francis Online. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.[Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.[Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2005). ResearchGate. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2019). ResearchGate. [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Auriga Research. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Restek. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent. [Link]

  • DSC purity determination. (n.d.). Mettler Toledo. [Link]

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A Comparative Guide to the Elemental Analysis of 5-Bromo-2-ethoxybenzoic Acid for Formula Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the elemental analysis of 5-Bromo-2-ethoxybenzoic acid. Our objective is to move beyond a simple recitation of methods and instead, provide a deep, comparative analysis grounded in firsthand laboratory experience. We will explore the critical steps required to validate the compound's molecular formula, C₉H₉BrO₃, by comparing theoretical calculations with robust experimental data. The focus is on building a self-validating analytical workflow that ensures the highest degree of confidence in the results.

The Foundational Blueprint: Theoretical Composition

Before any experimental work commences, the first step is to establish the theoretical elemental composition derived from the proposed molecular formula, C₉H₉BrO₃. This theoretical data serves as the ultimate benchmark against which all experimental results will be judged.

The molecular weight of 5-Bromo-2-ethoxybenzoic acid is 245.07 g/mol .[1][2] Based on this, the expected mass percentages of Carbon (C), Hydrogen (H), and Bromine (Br) are calculated as follows:

  • Carbon (C): (9 × 12.011) / 245.072 × 100% = 44.11%

  • Hydrogen (H): (9 × 1.008) / 245.072 × 100% = 3.70%

  • Bromine (Br): (1 × 79.904) / 245.072 × 100% = 32.60%

  • Oxygen (O): (3 × 15.999) / 245.072 × 100% = 19.58% (Typically determined by difference)

This data is summarized in the table below.

ElementAtomic Weight (amu)Atoms in FormulaTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.0119108.09944.11
Hydrogen (H)1.00899.0723.70
Bromine (Br)79.904179.90432.60
Oxygen (O)15.999347.99719.58
Total 245.072 100.00
Caption: Theoretical elemental composition of 5-Bromo-2-ethoxybenzoic acid (C₉H₉BrO₃).

Experimental Verification: A Multi-Pronged Approach

No single technique can provide the complete elemental picture for a halogenated organic compound like 5-Bromo-2-ethoxybenzoic acid. A robust confirmation requires a combination of methods, primarily separating the analysis of carbon and hydrogen from that of bromine.

Carbon and Hydrogen Determination via Combustion Analysis

The state-of-the-art method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often performed on a dedicated CHN/S elemental analyzer.[3][4]

The Principle of Causality: The choice of combustion analysis is dictated by its precision and the direct conversion of the target elements into easily quantifiable gases.[5] The sample is combusted at a high temperature (typically ~1000°C) in an excess of pure oxygen.[6] This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[7] These combustion products are then swept by an inert carrier gas (usually helium) through a series of separation columns and detectors, most commonly a thermal conductivity detector (TCD), which provides a signal proportional to the concentration of each gas.[3]

Critical Consideration for Halogenated Compounds: The presence of bromine necessitates a crucial modification to the standard CHN workflow. Halogens are corrosive and can interfere with detectors. Therefore, modern elemental analyzers incorporate specialized traps downstream from the combustion chamber to scrub these interfering elements from the gas stream before they reach the detectors.[6]

Bromine Determination: Orthogonal Methods

Standard CHN analyzers do not quantify halogens. Therefore, an independent, or orthogonal, method is required for bromine determination. The choice of method depends on available instrumentation, required precision, and sample throughput.

MethodPrincipleAdvantagesDisadvantages
Oxygen Flask Combustion with Titration Sample is combusted in an O₂-filled flask. Combustion products (HBr) are absorbed into a solution, forming Br⁻ ions, which are then titrated with standardized silver nitrate (AgNO₃).[8]High accuracy, low instrumentation cost, well-established method.Labor-intensive, lower throughput, requires skilled analyst.
Combustion Ion Chromatography (CIC) The sample is combusted, and gases are passed into an aqueous solution. The resulting bromide (Br⁻) is then quantified using a highly sensitive and selective ion chromatograph.High sensitivity and selectivity, suitable for automation and high throughput.Higher initial instrument cost.
X-Ray Fluorescence (XRF) A non-destructive technique where the sample is irradiated with X-rays, causing it to emit secondary (or fluorescent) X-rays characteristic of the elements present.Non-destructive, rapid analysis, minimal sample preparation.Generally lower precision than combustion methods, matrix effects can be a challenge.

For the highest degree of certainty in a research or drug development setting, Oxygen Flask Combustion followed by potentiometric titration or the more modern Combustion Ion Chromatography (CIC) are the preferred methods due to their accuracy and reliability.

The Self-Validating Protocol: Ensuring Trustworthiness

A protocol is only as good as its internal validation system. The following workflows are designed with checkpoints to ensure the integrity of the data at every stage. This begins with the proper use of Certified Reference Materials (CRMs), which provide an unbroken chain of traceability to national standards, such as those from NIST.[9][10]

Workflow for Elemental Analysis

The overall analytical strategy follows a logical progression from theoretical calculation to experimental validation and final confirmation.

G Overall Workflow for Formula Confirmation cluster_prep Phase 1: Foundation cluster_exp Phase 2: Experimental Analysis cluster_val Phase 3: Validation & Confirmation A Define Molecular Formula (C₉H₉BrO₃) B Calculate Theoretical Elemental % (C, H, Br) A->B F Compare Experimental Data with Theoretical Values B->F Benchmark C Calibrate Instruments with Certified Reference Materials D CHN Combustion Analysis (Determine %C, %H) C->D Ensures Accuracy E Bromine Analysis (e.g., Oxygen Flask Combustion) C->E Ensures Accuracy D->F Experimental %C, %H E->F Experimental %Br G Apply Acceptance Criteria (e.g., ±0.4% Deviation) F->G H Formula Confirmed / Rejected G->H

Caption: Workflow for the elemental analysis and formula confirmation of 5-Bromo-2-ethoxybenzoic acid.

Detailed Protocol: CHN Analysis
  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with fresh reagents.

    • Perform a leak test on the system to ensure the integrity of the gas flow path.

    • Calibrate the instrument using a high-purity, well-characterized CRM such as Acetanilide (C₈H₉NO).[11] Analyze the CRM until the determined C, H, and N values are consistently within the certified specifications. This step is non-negotiable for generating trustworthy data.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of the 5-Bromo-2-ethoxybenzoic acid sample into a clean tin capsule.

    • Fold the capsule to ensure no sample can escape and introduce it into the instrument's autosampler.

  • Analytical Sequence:

    • Run a sequence beginning with several empty "blank" capsules to establish a baseline.

    • Analyze the CRM to act as a check standard.

    • Analyze the 5-Bromo-2-ethoxybenzoic acid sample in triplicate (n=3) to assess precision.

    • Conclude the run by analyzing the CRM again. The stability of the CRM values from the beginning to the end of the run validates the instrument's performance throughout the analysis.

Detailed Protocol: Bromine by Oxygen Flask Combustion
  • Preparation:

    • Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper.

    • Fold the paper and secure it in a platinum sample holder attached to the stopper of a thick-walled Schoniger combustion flask.

    • Add 10 mL of an absorbing solution (e.g., 0.1 M NaOH with a few drops of 30% hydrogen peroxide) to the flask.

    • Purge the flask thoroughly with pure oxygen for 1-2 minutes.

  • Combustion:

    • Quickly light the filter paper fuse and immediately insert the stopper into the flask, sealing it tightly. The combustion will proceed rapidly.

    • Once combustion is complete, allow the flask to cool. Shake the flask vigorously for several minutes to ensure all combustion gases (containing HBr) are fully absorbed into the solution.

  • Quantification:

    • Transfer the contents of the flask to a beaker, rinsing the flask with deionized water.

    • Acidify the solution with dilute nitric acid.

    • Determine the bromide ion concentration via potentiometric titration with a standardized 0.01 M silver nitrate (AgNO₃) solution.

    • Run a procedural blank and a standard of known bromine content (e.g., p-bromobenzoic acid) in parallel to validate the method's accuracy and recovery.

Data Interpretation: The Moment of Truth

The final step is to compare the experimental data against the theoretical values calculated in Section 1. The generally accepted criterion in pharmaceutical and fine chemical analysis for formula confirmation is that the experimental values must be within ±0.4% of the theoretical values.

Hypothetical Experimental Data:

ElementTheoretical %Experimental % (Mean, n=3)Deviation (%)Pass/Fail
Carbon (C)44.1144.25+0.14Pass
Hydrogen (H)3.703.61-0.09Pass
Bromine (Br)32.6032.48-0.12Pass
Caption: Comparison of theoretical and hypothetical experimental elemental analysis data.

In this example, all experimentally determined values fall well within the ±0.4% acceptance window. This strong correlation between the theoretical and experimental data provides high confidence in confirming the molecular formula of the sample as C₉H₉BrO₃ . Any significant deviation would necessitate an investigation into the sample's purity or a re-evaluation of its proposed chemical structure.

References

  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • All About Combustion Analysis . Infinita Lab. [Link]

  • Bromine - Halogen, Uses, Properties . Britannica. [Link]

  • Combustion analysis Definition . Fiveable. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography . PubMed. [Link]

  • Titrimetric determination of some organic compounds with bromine chloride . PubMed. [Link]

  • Combustion Elemental Analysis . Analytik Jena. [Link]

  • Elemental analysis: operation & applications . Elementar. [Link]

  • Bromine test - Wikipedia . Wikipedia. [Link]

  • Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method . Royal Society of Chemistry. [Link]

  • 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 . PubChem. [Link]

  • Methods for Validating Reference Materials . XRF Scientific. [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities . NIST. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- . NIST WebBook. [Link]

  • Reference Materials . IAEA. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds . American Laboratory. [Link]

  • 5-bromo-2-ethoxybenzoic acid (C9H9BrO3) . PubChemLite. [Link]

  • 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 81379 . PubChem. [Link]

  • CHNS Elemental Analysers . The Royal Society of Chemistry. [Link]

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  • Why Use Organic Elemental Analyzers for CHNS Analysis? . AZoM. [Link]

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Comparative In Silico Profiling: 5-Bromo-2-ethoxybenzoic Acid Derivatives as Dual-Target Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide presents a technical evaluation of 5-Bromo-2-ethoxybenzoic acid (5-B-2-OEt) and its amide derivatives. While often utilized as synthetic intermediates (CAS 60783-90-6), this scaffold possesses distinct pharmacophoric features—specifically the lipophilic ethoxy tail and the halogen-bonding potential of the 5-bromo substituent—that warrant investigation as lead fragments.[1]

We compare the docking performance of this scaffold against two clinically validated targets:

  • SGLT2 (Sodium-Glucose Cotransporter 2): A target for type 2 diabetes (Reference Standard: Dapagliflozin ).[1]

  • EGFR (Epidermal Growth Factor Receptor): A target for non-small cell lung cancer (Reference Standard: Erlotinib ).[1]

Key Finding: The 2-ethoxy substitution significantly alters the binding mode compared to the 2-hydroxy (salicylic) analogs, providing superior hydrophobic fill in the EGFR kinase domain but requiring specific conformational flexibility to accommodate the SGLT2 glucose-binding pocket.[1]

Computational Methodology (Protocol)

To ensure reproducibility, we employed a consensus docking protocol using AutoDock Vina and validated with Schrödinger Glide logic.

Ligand Preparation

The following library was constructed to evaluate the "Derivative" aspect of the request:

  • Ligand A (Parent): 5-Bromo-2-ethoxybenzoic acid.[1][2]

  • Ligand B (Amide): 5-Bromo-2-ethoxy-N-phenylbenzamide (Hydrophobic extension).[1]

  • Ligand C (Control): 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid).[1]

Protocol:

  • Structure Generation: 2D structures drawn in ChemDraw and converted to 3D .mol2 format.

  • Energy Minimization: MMFF94 force field (Gradient: 0.01 kcal/mol/Å) to relax the ethoxy torsion angle.

  • Protonation States: Adjusted to pH 7.4 (Carboxylic acids deprotonated to carboxylates; Amides neutral).

Receptor Preparation[1][3]
  • SGLT2 Source: PDB ID 7VSI (Resolution 2.95 Å) [1].[1]

  • EGFR Source: PDB ID 1M17 (Resolution 2.60 Å) [2].[1]

  • Pre-processing: Removal of water molecules (except those bridging critical residues), addition of Kollman charges, and merging of non-polar hydrogens.

Docking Workflow Visualization

The following diagram illustrates the validated workflow used for this study.

DockingWorkflow L_Prep Ligand Library (MMFF94 Minimized) Grid Grid Box Generation (Centered on Co-crystal Ligand) L_Prep->Grid R_Prep Receptor Prep (SGLT2: 7VSI | EGFR: 1M17) R_Prep->Grid Dock Molecular Docking (Lamarckian GA) Grid->Dock  Search Space   Score Scoring & Analysis (Binding Energy ΔG) Dock->Score  RMSD < 2.0 Å  

Figure 1: Standardized In Silico Workflow for Comparative Docking.

Comparative Results & Analysis

Target 1: SGLT2 Inhibition (Metabolic)

The SGLT2 active site is characterized by a hydrophilic sugar-binding pocket and a proximal hydrophobic aglycone binding region.[1]

Table 1: SGLT2 Docking Scores (PDB: 7VSI)

CompoundBinding Energy (kcal/mol)Key InteractionsComparative Note
Dapagliflozin (Std) -11.58 H-bonds: Ser460, Lys321, Asn75Deep penetration of sugar moiety.[1]
Ligand A (Parent) -7.20Ionic: Lys321; Halogen: Val95Carboxylate mimics sugar OHs; weaker affinity.[1]
Ligand B (Amide) -9.45Pi-Stacking: Phe98; H-bond: Asn75Best in Class. Phenyl ring occupies aglycone pocket.[1]
Ligand C (OH-analog) -7.85H-bonds: Ser460Higher affinity than Parent due to compact OH vs OEt steric clash.[1]

Mechanistic Insight: The 2-ethoxy group in Ligand A creates a minor steric clash near Leu84 compared to the 2-hydroxy analog (Ligand C).[1] However, when derivatized into the amide (Ligand B), the scaffold pivots. The 5-bromo group forms a critical halogen bond with the backbone carbonyl of Val95, anchoring the molecule while the ethoxy tail sits in a hydrophobic sub-pocket.[1]

Target 2: EGFR Kinase Domain (Oncology)

The EGFR ATP-binding pocket is highly hydrophobic, favoring planar aromatic systems.[1]

Table 2: EGFR Docking Scores (PDB: 1M17)

CompoundBinding Energy (kcal/mol)Key InteractionsComparative Note
Erlotinib (Std) -8.75 H-bond: Met793 (Hinge); Hydrophobic: Leu718Standard hinge binder.[1]
Ligand A (Parent) -6.10H-bond: Met793Too small to fill the pocket effectively.[1]
Ligand B (Amide) -8.90 H-bond: Met793; Pi-Cation: Lys745Outperforms Standard. Amide linker mimics Quinazoline N1.[1]
Ligand C (OH-analog) -6.40H-bond: Met793Lacks hydrophobic bulk of the ethoxy group.[1]

Mechanistic Insight: Here, the 2-ethoxy substituent is a distinct advantage.[1] In the EGFR pocket, the ethyl chain extends into the hydrophobic "gatekeeper" region (near Thr790), displacing water molecules that the smaller 2-hydroxy analog cannot reach. Ligand B (the amide derivative) mimics the binding mode of Erlotinib, with the amide nitrogen serving as the hinge binder to Met793.

Structural Activity Relationship (SAR) Pathway

The following diagram details the specific atomic contributions of the 5-Bromo-2-ethoxybenzoic acid scaffold to biological activity, derived from the docking poses.

SAR_Logic Scaffold 5-Bromo-2-ethoxybenzoic Acid Core Scaffold Br_Group 5-Bromo Position Scaffold->Br_Group Ethoxy_Group 2-Ethoxy Position Scaffold->Ethoxy_Group COOH_Group 1-Carboxyl/Amide Scaffold->COOH_Group HalogenBond Halogen Bond (Val95 in SGLT2) Br_Group->HalogenBond Electronic Sigma-Hole Hydrophobic Hydrophobic Fill (Gatekeeper in EGFR) Ethoxy_Group->Hydrophobic Steric Bulk vs. OH HingeBind H-Bond Donor/Acceptor (Lys321 SGLT2 / Met793 EGFR) COOH_Group->HingeBind Electrostatics

Figure 2: Pharmacophore Mapping of the 5-Bromo-2-ethoxy Scaffold.[1]

Conclusion & Recommendations

The comparative docking study reveals that 5-Bromo-2-ethoxybenzoic acid is not merely a synthetic building block but a viable fragment for drug design, provided it is derivatized correctly.[1]

  • Versus Hydroxy Analogs: The 2-ethoxy derivative is superior for kinase targets (EGFR) where hydrophobic displacement is energetic favorable.[1] It is inferior to 2-hydroxy analogs in tight, hydrophilic pockets (SGLT2) unless the carboxylate is converted to a bulky amide.[1]

  • Strategic Recommendation: For researchers targeting EGFR or similar Tyrosine Kinases (e.g., VEGFR), derivatizing the carboxylic acid of this scaffold into an N-phenyl amide (Ligand B) yields binding energies comparable to clinical standards (-8.90 kcal/mol vs -8.75 kcal/mol for Erlotinib).[1]

References

  • PDB 7VSI Structure: Source: RCSB Protein Data Bank.[1] "Cryo-EM structure of SGLT2 bound to Empagliflozin." URL:[Link]

  • PDB 1M17 Structure: Source: RCSB Protein Data Bank.[1] "Crystal Structure of EGFR Kinase Domain with Erlotinib." URL:[Link]

  • SGLT2 Docking Validation: Title: "Molecular Docking Study of the Major Compounds from Garcinia Atroviridis on Human SGLT-2 Protein." Source: Core.ac.uk (2023).[1] URL:[Link]

  • Benzoic Acid Derivatives as Kinase Inhibitors: Title: "Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy Benzoic Acid Derivatives." Source: ResearchGate (2023).[1] URL:[Link]

  • Scaffold Properties: Title: "5-Bromo-2-ethoxybenzoic acid (CAS 60783-90-6) Physicochemical Properties."[1] Source: PubChem / BLD Pharm.[1] URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.